Oxolane-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3129-37-1 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
oxolane-3,4-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1-2H2 |
InChI Key |
HYRUMQJHLASEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)CO1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Oxolane-3,4-dione from Tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the production of oxolane-3,4-dione, a valuable heterocyclic compound, from the readily available starting material, tartaric acid. As a direct synthesis is not prominently documented in existing literature, this document details a feasible two-step approach: the oxidation of the vicinal diol functionality of tartaric acid to yield 2,3-dioxosuccinic acid, followed by an intramolecular cyclization via dehydration to form the target this compound. This guide provides a comprehensive overview of the proposed methodology, including detailed experimental protocols for analogous reactions, a summary of relevant quantitative data, and visualizations of the synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, a five-membered heterocyclic dione, represents a potentially valuable building block in medicinal chemistry and materials science. Its structural features suggest possibilities for further functionalization and incorporation into more complex molecular architectures. Tartaric acid, a naturally occurring and abundant chiral dicarboxylic acid, presents an attractive and sustainable starting material for the synthesis of a variety of organic compounds. This guide proposes a viable, though not yet established, synthetic route to this compound from tartaric acid.
The proposed synthesis involves two key transformations:
-
Oxidation: The conversion of the vicinal diol of tartaric acid (2,3-dihydroxysuccinic acid) into the corresponding α-diketone, 2,3-dioxosuccinic acid.
-
Cyclization: The intramolecular dehydration of 2,3-dioxosuccinic acid to form the cyclic anhydride (B1165640), this compound.
This document will provide in-depth technical details for each of these proposed steps, drawing upon established methodologies for similar chemical transformations.
Proposed Synthetic Pathway
The logical pathway from tartaric acid to this compound is depicted below. The initial step focuses on the oxidation of the secondary alcohol groups, followed by an intramolecular condensation to form the five-membered ring.
Figure 1: Proposed two-step synthesis of this compound from tartaric acid.
Experimental Protocols
While a direct, optimized protocol for the entire synthesis is not available, the following sections provide detailed experimental procedures for analogous reactions that can be adapted for this synthetic route.
Step 1: Oxidation of Tartaric Acid to 2,3-Dioxosuccinic Acid
The oxidation of the vicinal diol of tartaric acid to the corresponding diketone is a critical step. Several methods for the oxidation of 1,2-diols to 1,2-diketones have been reported. One promising approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[1]
Illustrative Protocol for Oxidation of a 1,2-Diol to a 1,2-Diketone using NBS: [1]
-
Reaction Setup: A solution of the 1,2-diol (1.0 equivalent) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-bromosuccinimide (2.2 equivalents) and a catalytic amount of pyridine (B92270) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization of 2,3-Dioxosuccinic Acid: 2,3-Dioxosuccinic acid is a known compound and its properties have been documented.[2][3][4] It is an oxo dicarboxylic acid and an alpha-diketone.[3] In aqueous solutions, it can exist in equilibrium with its hydrate (B1144303) form, dihydroxytartaric acid.[4]
-
Molecular Formula: C₄H₂O₆[3]
-
Molecular Weight: 146.05 g/mol [3]
-
Appearance: Expected to be a crystalline solid.
Step 2: Intramolecular Cyclization of 2,3-Dioxosuccinic Acid to this compound
The formation of a cyclic anhydride from a dicarboxylic acid is a well-established transformation, often achieved through dehydration.[5][6] The formation of a five-membered ring from a succinic acid derivative is generally favorable.[7]
Illustrative Protocol for the Synthesis of a Cyclic Anhydride from a Dicarboxylic Acid:
-
Method A: Thermal Dehydration: The dicarboxylic acid is heated at a high temperature, often under reduced pressure, to drive off water and promote cyclization.
-
Method B: Chemical Dehydration: A more common and often higher-yielding method involves the use of a dehydrating agent.
-
Reaction Setup: The dicarboxylic acid (1.0 equivalent) is suspended in an inert solvent such as toluene (B28343) or chloroform (B151607) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: A dehydrating agent, such as acetic anhydride (excess) or a mixture of triphenylphosphine (B44618) oxide and oxalyl chloride, is added to the suspension.[8]
-
Reaction Conditions: The mixture is heated to reflux for a period of 1 to 5 hours, with the progress of the reaction monitored by TLC.[8]
-
Work-up and Purification: After cooling, the solvent and excess reagent are removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization or sublimation.
-
Characterization of this compound: Spectroscopic data for this compound is not readily available in the searched literature. However, based on its structure, the following characteristic spectroscopic features can be predicted:
-
13C NMR: Two distinct carbonyl carbon signals would be expected in the range of 160-180 ppm. Due to the symmetry of the molecule, only one signal for the two equivalent carbonyl carbons might be observed.
-
Infrared (IR) Spectroscopy: Two characteristic carbonyl stretching frequencies for a cyclic anhydride would be expected. For five-membered ring anhydrides, these typically appear around 1865 cm⁻¹ and 1780 cm⁻¹. The C-O-C stretching of the ether linkage would also be present.
Data Presentation
The following table summarizes quantitative data for analogous reactions to provide an estimate of the expected outcomes for the proposed synthesis.
| Step | Reaction | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxidation of a 1,2-diol to a 1,2-diketone | N-Bromosuccinimide, Pyridine | Carbon Tetrachloride | Reflux | Not specified | Good to excellent (qualitative) | [1] |
| 1 | Oxidation of a secondary alcohol to a ketone | H₂O₂-urea, (CF₃SO₃)₃La | Ionic Liquid | Not specified | Short | Good | [1] |
| 2 | Cyclization of succinic acid | Triphenylphosphine oxide, Oxalyl chloride | Acetonitrile | 30 | 5 | 94 | [8] |
| 2 | Cyclization of various dicarboxylic acids | MgCl₂, Dialkyl dicarbonates | Not specified | Mild conditions | Not specified | High | [6] |
| 2 | C(sp³)-H Carbonylation to form succinic anhydrides | Pd(II) catalyst | Not specified | Not specified | 12-24 | 36-75 | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the proposed synthesis of this compound from tartaric acid.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a plausible and scientifically sound two-step synthetic route for the preparation of this compound from tartaric acid. By leveraging established methodologies for the oxidation of vicinal diols and the cyclization of dicarboxylic acids, this document provides a foundational framework for the experimental realization of this synthesis. The provided protocols and data, while based on analogous transformations, offer a strong starting point for optimization and development. Further research is warranted to determine the optimal reaction conditions and to fully characterize the final product. The successful synthesis of this compound would provide a valuable new building block for the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,3-Dioxobutanedioic acid | C4H2O6 | CID 82062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dioxosuccinic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculation of Oxolane-3,4-dione Spectral Data: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical methodology for the calculation of the spectral properties of oxolane-3,4-dione. In the absence of extensive experimental data for this specific molecule, this document provides a robust computational framework for predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The protocols described herein are based on established quantum chemical methods successfully applied to analogous cyclic ketones and diketones. This guide is intended to serve as a practical workflow for researchers in computational chemistry and drug development to generate valuable spectral data for novel small molecules.
Introduction
This compound is a five-membered heterocyclic compound containing a tetrahydrofuran (B95107) ring with two ketone functionalities. As with many small heterocyclic molecules, a thorough understanding of its electronic structure and spectroscopic properties is crucial for its potential applications in medicinal chemistry and materials science. Theoretical calculations provide a powerful and cost-effective means to predict and interpret spectral data, aiding in structural elucidation, characterization, and the prediction of chemical behavior. This guide details the application of Density Functional Theory (DFT) and other computational methods for this purpose.
Theoretical Methodology: A Proposed Workflow
The theoretical calculation of spectral data for this compound can be approached through a systematic computational workflow. This process involves geometry optimization, frequency calculations, and specific calculations for each type of spectroscopy.
Caption: Proposed computational workflow for spectral data calculation.
Geometry Optimization and Frequency Analysis
The initial and most critical step is the optimization of the molecular geometry of this compound to find its most stable conformation.
Experimental Protocol:
-
Initial Structure: A 3D structure of this compound is generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1][2][3]
-
Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3]
Predicted Spectral Data
Infrared (IR) Spectroscopy
The calculated harmonic vibrational frequencies from the frequency analysis can be used to generate a theoretical IR spectrum.
Experimental Protocol:
-
Data Extraction: The vibrational frequencies and their corresponding IR intensities are obtained from the output of the frequency calculation.
-
Scaling: It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. A scaling factor, typically around 0.96-0.98 for B3LYP functionals, can be applied.[3]
-
Visualization: The scaled frequencies and intensities are used to plot a theoretical IR spectrum, which can be compared with experimental data if available.
Table 1: Predicted Major IR Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Predicted Intensity |
| C=O Symmetric Stretch | (Value) | (Value) | (Value) |
| C=O Asymmetric Stretch | (Value) | (Value) | (Value) |
| C-O-C Stretch | (Value) | (Value) | (Value) |
| CH₂ Scissoring | (Value) | (Value) | (Value) |
| CH₂ Wagging | (Value) | (Value) | (Value) |
| Ring Deformation | (Value) | (Value) | (Value) |
Note: The values in this table are placeholders and would be populated by the results of the actual quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.
Experimental Protocol:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is implemented in many quantum chemistry software packages.[3]
-
Calculation: A GIAO calculation is performed on the optimized geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Referencing: The calculated absolute shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ). The shielding value for TMS must be calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
Caption: Logical relationship for NMR chemical shift calculation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C5-H | (Value) | - |
| C2/C5 | - | (Value) |
| C3/C4 | - | (Value) |
Note: The values in this table are placeholders. The symmetry of the molecule will influence the number of unique signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT).
Experimental Protocol:
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Solvent Effects: To better simulate experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM), should be included in the calculation, specifying a relevant solvent (e.g., water, ethanol).
-
Data Analysis: The output will provide the excitation energies (in eV or nm) and oscillator strengths for the lowest-energy electronic transitions. The oscillator strength is indicative of the intensity of the absorption.[3]
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |
| S₀ → S₁ | (Value) | (Value) | (Value) |
| S₀ → S₂ | (Value) | (Value) | (Value) |
| S₀ → S₃ | (Value) | (Value) | (Value) |
Note: The values in this table are placeholders.
Mass Spectrometry (MS)
While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the stability of potential fragment ions, thus suggesting likely fragmentation pathways.
Experimental Protocol:
-
Propose Pathways: Plausible fragmentation pathways for the molecular ion of this compound are proposed based on known fragmentation mechanisms of ketones and ethers.
-
Calculate Energies: The geometries of the parent ion and each proposed fragment ion are optimized, and their electronic energies are calculated.
-
Determine Relative Stabilities: By comparing the relative energies of the fragment ions, one can infer the most likely fragmentation pathways. The fragments with lower energies are generally more stable and thus more likely to be observed.
Conclusion
This guide provides a foundational workflow for the theoretical calculation of the spectral data of this compound. By employing the described DFT and TD-DFT methodologies, researchers can generate reliable predictions of IR, NMR, and UV-Vis spectra, as well as gain insight into mass spectrometric fragmentation. This in-silico data is invaluable for guiding the synthesis, purification, and characterization of this compound and its derivatives, and for understanding its fundamental chemical properties. The correlation between these theoretical predictions and future experimental data will be crucial for validating and refining the computational models.
References
An In-depth Technical Guide on Oxolane-3,4-dione: Chemical Properties and Reactivity
A comprehensive review of available scientific literature reveals a notable absence of specific data for oxolane-3,4-dione. This compound, a derivative of tetrahydrofuran (B95107) with ketone groups at the 3 and 4 positions, does not appear to be a commercially available or extensively studied molecule. Consequently, a detailed technical guide with specific experimental data on its chemical properties, reactivity, and biological interactions cannot be compiled.
For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a theoretical overview of the potential chemical properties and reactivity of this compound based on the known chemistry of related compounds, specifically cyclic α-diketones and substituted oxolanes. The information presented herein is inferred and should be treated as a predictive guide for potential future research.
Theoretical Chemical Properties
Quantitative data for this compound is not available in the current scientific literature. The following table provides a placeholder for the types of data that would be critical for its characterization, alongside general expectations based on its putative structure.
| Property | Predicted Value/Information |
| Molecular Formula | C₄H₄O₃ |
| Molecular Weight | 100.07 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents |
| Stability | Potentially unstable, prone to hydration and rearrangement |
Predicted Reactivity and Chemical Behavior
The reactivity of this compound would be dominated by the presence of the vicinal dicarbonyl groups within the five-membered ether ring.
1. Keto-Enol Tautomerism: Like other 1,2-diketones, this compound would be expected to exist in equilibrium with its enol tautomer. The presence of the ether oxygen might influence the stability of the enol form.
2. Hydration and Hemiketal Formation: The electrophilicity of the carbonyl carbons would make them susceptible to nucleophilic attack. In the presence of water or alcohols, this compound is predicted to readily form hydrates or hemiketals. Studies on other cyclic 1,3-diketones have shown a tendency for rapid hydration.[1][2]
3. Ring Strain and Stability: The oxolane (tetrahydrofuran) ring itself is relatively stable.[3][4] However, the introduction of sp² hybridized carbonyl carbons at adjacent positions could introduce additional ring strain, potentially making the molecule susceptible to ring-opening reactions under certain conditions.
4. Photochemical Reactions: α-Diketones are known to undergo a variety of photochemical reactions, including [2+2] and [4+2] cycloadditions with alkenes and alkynes upon irradiation.[5] It is plausible that this compound could participate in similar transformations.
5. Condensation Reactions: The α-hydrogens (at the 2 and 5 positions) would be acidic and could be deprotonated with a suitable base, allowing for various condensation reactions.
Experimental Protocols: A Note on the Absence of Data
Due to the lack of published research on this compound, no established experimental protocols for its synthesis, purification, or analysis exist. Researchers interested in this molecule would need to develop synthetic routes and analytical methods. A potential synthetic approach could involve the oxidation of a corresponding diol, such as oxolane-3,4-diol.
Signaling Pathways and Biological Activity: Unexplored Territory
There is no information regarding any biological activity or interaction with signaling pathways for this compound. Its structural isomer, tetrahydrofuran-2,4-dione, is noted as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, suggesting that dione-substituted oxolanes could have biological relevance.[6][7] However, without experimental data, any discussion of the biological role of this compound would be purely speculative.
Logical Workflow for a Hypothetical Investigation
Should a researcher wish to investigate this compound, a logical workflow would be necessary. The following diagram, generated using the DOT language, outlines a potential research plan.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. Tetrahydrofuran [webbook.nist.gov]
Spectroscopic Analysis of Oxolane-3,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oxolane-3,4-dione, a five-membered heterocyclic compound, presents a unique structure for spectroscopic investigation. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. Detailed hypothetical experimental protocols are provided to guide researchers in the acquisition of actual data. The relationships between different spectroscopic techniques and the structural information they provide are illustrated through clear diagrams.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and theoretical considerations.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.8 | Singlet | 4H | CH₂ -O-CH₂ |
Note: The two CH₂ groups are chemically equivalent and are expected to appear as a singlet. The exact chemical shift is influenced by the solvent and the presence of the adjacent carbonyl groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~195 - 205 | C=O | C =O |
| ~70 - 80 | CH₂ | C H₂-O |
Note: The carbonyl carbons are expected to be significantly downfield due to the deshielding effect of the oxygen atom. The methylene (B1212753) carbons are also deshielded by the adjacent oxygen and carbonyl groups.
Table 3: Predicted IR Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibration |
| ~1750 - 1770 | Strong, Sharp | C=O stretch (symmetric and asymmetric) |
| ~1050 - 1150 | Strong | C-O-C stretch (ether) |
| ~2850 - 3000 | Medium | C-H stretch |
Note: The C=O stretching frequency is expected to be high due to the ring strain of the five-membered ring. The presence of two carbonyl groups may lead to two distinct C=O stretching bands.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 116 | [M]⁺ | Molecular ion |
| 88 | [M - CO]⁺ | Loss of carbon monoxide |
| 58 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |
| 42 | [C₂H₂O]⁺ | Further fragmentation |
Note: The fragmentation pattern is likely to be dominated by the loss of carbon monoxide molecules, which is a common fragmentation pathway for dicarbonyl compounds.
Hypothetical Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the internal standard (TMS).
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Thin Film (Neat): If the sample is a liquid, place a drop between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Record a background spectrum of the empty sample compartment or the KBr pellet matrix.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction:
-
Direct Infusion: If the sample is sufficiently volatile, it can be introduced directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation from impurities and analysis of volatile compounds.
-
-
Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 10-200.
-
Scan Speed: 1000 amu/s.
-
Source Temperature: 200-250 °C.
-
-
Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data to the structure of this compound.
CAS number and IUPAC name for Oxolane-3,4-dione
An In-depth Technical Guide to Oxolane-3,4-dione
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule in public databases and scientific literature, this guide combines theoretical chemical principles with data from related compounds to offer a thorough profile.
Chemical Identity
Extensive searches in chemical databases, including PubChem and CAS Common Chemistry, did not yield a specific CAS Registry Number for this compound. This suggests that it is not a commercially available or widely studied compound.
Based on the structure, the systematic IUPAC name is Tetrahydrofuran-3,4-dione .
| Identifier | Value |
| Common Name | This compound |
| Systematic IUPAC Name | Tetrahydrofuran-3,4-dione |
| CAS Registry Number | Not found |
| Molecular Formula | C₄H₄O₃ |
| Molecular Weight | 100.07 g/mol |
| Canonical SMILES | O=C1C(=O)OCC1 |
Physicochemical Properties (Theoretical)
Direct experimental data on the physicochemical properties of this compound are not available. The following table presents estimated properties based on its structure as an α-diketone within a five-membered heterocyclic ring.
| Property | Predicted Value/Comment |
| Physical State | Likely a liquid or low-melting solid at room temperature. |
| Boiling Point | Estimated to be higher than tetrahydrofuran (B95107) (66 °C) due to increased polarity and molecular weight. |
| Melting Point | Dependent on crystal lattice packing; difficult to predict without experimental data. |
| Solubility | Expected to be soluble in polar organic solvents. Miscibility with water is likely high due to the presence of three oxygen atoms capable of hydrogen bonding. |
| Appearance | Pure α-diketones are often yellow-colored. |
| Stability | May be susceptible to hydration of the diketone and rearrangement reactions. Should be stored under inert atmosphere and protected from light. |
Proposed Synthetic Pathway
While no specific experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed starting from a readily available precursor, 3,4-dihydroxy-tetrahydrofuran. The key transformation would be the oxidation of the vicinal diol to the corresponding α-diketone.
Experimental Protocol (Theoretical)
Reaction: Oxidation of 3,4-dihydroxy-tetrahydrofuran to Tetrahydrofuran-3,4-dione.
Reagents and Materials:
-
3,4-dihydroxy-tetrahydrofuran (cis/trans mixture)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of 3,4-dihydroxy-tetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Note: This is a theoretical protocol and would require optimization and experimental validation.
Chemical Reactivity and Potential Signaling Pathways
This compound, as an α-diketone, is expected to exhibit reactivity characteristic of this functional group. The proximity of the two carbonyl groups influences their electrophilicity and allows for unique chemical transformations.
-
Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
-
Rearrangement Reactions: Under certain conditions (e.g., basic), α-diketones can undergo benzilic acid-type rearrangements.
-
Condensation Reactions: It can react with amines and other bifunctional nucleophiles to form heterocyclic systems.
-
Enolization: The presence of α-protons allows for enolization, which can be a key step in its reactivity.
Given its structure, this compound could potentially interact with biological systems. The electrophilic nature of the diketone could allow it to react with nucleophilic residues in proteins, such as cysteine or lysine. This could lead to the modulation of protein function and signaling pathways. However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of this compound via oxidation.
Conclusion
This compound represents a theoretically interesting but experimentally uncharacterized molecule. This guide provides a foundational understanding based on established chemical principles and data from analogous structures. Further research is necessary to elucidate its synthesis, properties, and potential applications in drug development and other scientific fields. The proposed synthetic pathway offers a starting point for researchers interested in exploring this novel compound.
Oxolane-3,4-dione: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of oxolane-3,4-dione. Due to limited direct data on this compound, this guide leverages information on its structural isomer, succinic anhydride (B1165640) (oxolane-2,5-dione), to infer its chemical behavior. This approach is based on the significant structural similarities between the two molecules, both being five-membered rings containing an oxygen atom and two carbonyl groups.
Chemical Properties and Stability of this compound
This compound, a dicarbonyl compound, is expected to exhibit reactivity associated with its ketone functional groups and the strained five-membered ring structure. The stability of this compound is influenced by environmental factors such as pH, temperature, and light exposure.
Hydrolytic Stability
This compound is susceptible to hydrolysis, which involves the cleavage of the ester linkage within the ring. This process is analogous to the hydrolysis of succinic anhydride, which readily reacts with water to form succinic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
Table 1: Predicted Hydrolytic Stability of this compound based on Succinic Anhydride Data
| Condition | Expected Rate of Hydrolysis | Primary Degradation Product |
| pH | ||
| Acidic (pH < 7) | Slower | 2,3-dihydroxybutanedioic acid |
| Neutral (pH = 7) | Moderate | 2,3-dihydroxybutanedioic acid |
| Basic (pH > 7) | Faster | Salt of 2,3-dihydroxybutanedioic acid |
| Temperature | ||
| Low (e.g., 4°C) | Slow | 2,3-dihydroxybutanedioic acid |
| Room Temperature (e.g., 25°C) | Moderate | 2,3-dihydroxybutanedioic acid |
| Elevated (e.g., >40°C) | Rapid | 2,3-dihydroxybutanedioic acid |
Thermal Stability
Thermal degradation of this compound is anticipated to occur at elevated temperatures, leading to fragmentation of the molecule. Based on studies of succinic anhydride, thermal decomposition is expected to yield carbon monoxide (CO), carbon dioxide (CO2), and ethene (C2H4). The decomposition is likely to follow a complex mechanism involving radical intermediates.
Table 2: Predicted Thermal Degradation Parameters for this compound (based on Succinic Anhydride)
| Parameter | Value | Reference |
| Activation Energy (Ea) for CO formation | 53 kcal/mol | |
| Arrhenius pre-exponential factor (A) for CO formation | 10^11.6 s⁻¹ | |
| Decomposition Temperature Range | 625–775 K |
Photochemical Stability
Exposure to ultraviolet (UV) light is expected to induce photochemical degradation of this compound. Photolysis of succinic anhydride, which absorbs in the 220-270 nm region, results in the formation of CO, CO2, and C2H4. A similar degradation pathway is plausible for this compound.
Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis, thermal decomposition, and reaction with nucleophiles.
Hydrolysis Pathway
The hydrolysis of this compound involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the ring and the formation of 2,3-dihydroxybutanedioic acid.
Caption: Predicted hydrolysis pathway of this compound.
Thermal Degradation Pathway
At elevated temperatures, this compound is expected to undergo fragmentation to yield smaller gaseous molecules.
Caption: Predicted thermal degradation products of this compound.
Reaction with Nucleophiles
This compound, being a dicarbonyl compound, is susceptible to nucleophilic attack. Amines, such as the side chains of amino acids, can react with the carbonyl groups. This is analogous to the reaction of succinic anhydride with amines, which proceeds via a ring-opening amidation to form a succinamic acid derivative.
Caption: Predicted reaction of this compound with a primary amine.
Experimental Protocols for Stability and Degradation Analysis
The following are generalized experimental protocols that can be adapted to study the stability and degradation of this compound, based on established methods for related compounds.
Hydrolysis Study Protocol
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Methodology:
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).
-
Dissolve a known concentration of oxolane-3,4
An In-depth Technical Guide to the X-ray Crystallography of Oxolane-3,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallography of oxolane-3,4-dione derivatives. Given the pharmaceutical interest in five-membered heterocyclic scaffolds, understanding the three-dimensional structure of these compounds at the atomic level is crucial for structure-based drug design and development. This document outlines the typical experimental workflow from synthesis to data analysis, presents crystallographic data for analogous compounds, and provides detailed experimental protocols.
Introduction to X-ray Crystallography of Small Molecules
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By passing X-rays through a single crystal, a unique diffraction pattern is generated. The analysis of this pattern allows for the elucidation of the crystal structure, providing invaluable information on bond lengths, bond angles, and conformational arrangements of the molecule. For drug development, this information is critical for understanding ligand-receptor interactions and for the rational design of more potent and selective therapeutic agents.
Experimental Workflow
The process of determining the crystal structure of an this compound derivative involves several key stages, from the synthesis of the compound to the final structural analysis. A generalized workflow is depicted below.
The Elusive Chiral Core: An Exploration of 3,4-Functionalized Oxolane Scaffolds as Versatile Building Blocks in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and biologically active natural products.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. While various substituted oxolanes have been extensively utilized, this technical guide focuses on the synthesis and application of chiral 3,4-functionalized oxolane building blocks. A comprehensive literature review reveals a notable scarcity of information on oxolane-3,4-dione as a stable, isolable chiral building block. This guide will therefore explore the rich chemistry of its synthetic precursors, particularly chiral oxolane-3,4-diols and related derivatives, which serve as versatile and highly valuable intermediates in the construction of complex molecular architectures.
The this compound Moiety: A Theoretical Consideration
A direct investigation into "this compound" as a chiral building block yields a conspicuous absence of experimental data in peer-reviewed literature. This suggests that the vicinal dicarbonyl functionality within the five-membered oxolane ring may impart significant instability to the molecule. Such structures are often prone to rearrangement, hydration, or other decomposition pathways.
The most logical synthetic route to an this compound would be the oxidation of the corresponding chiral oxolane-3,4-diol. However, the conditions required for such an oxidation could potentially lead to C-C bond cleavage between the carbonyls. While the dione (B5365651) remains a theoretical target, the focus for synthetic chemists has pragmatically remained on its more stable and synthetically versatile precursors.
Synthesis of Chiral 3,4-Functionalized Oxolane Building Blocks
The stereocontrolled synthesis of 3,4-substituted oxolanes is a key challenge that has been addressed through various elegant strategies. These methods often establish the critical stereochemistry at the C3 and C4 positions, which can then be further functionalized.
Stereoselective Dihydroxylation of Dihydrofurans
One of the most direct routes to chiral cis-oxolane-3,4-diols is the asymmetric dihydroxylation of 2,3- or 2,5-dihydrofuran (B41785). The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, is a powerful tool for this transformation.
Experimental Protocol: Asymmetric Dihydroxylation of 2,5-Dihydrofuran
To a solution of 2,5-dihydrofuran (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C is added AD-mix-β (1.4 g). The heterogeneous mixture is stirred vigorously at 0 °C for 24 hours. Sodium sulfite (B76179) (1.5 g) is then added, and the mixture is warmed to room temperature and stirred for an additional hour. The reaction is extracted with ethyl acetate (B1210297) (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral cis-3,4-dihydroxyoxolane.
| Substrate | Ligand | Yield (%) | ee (%) |
| 2,5-Dihydrofuran | (DHQD)₂PHAL (in AD-mix-β) | >90 | >99 |
Note: Data is representative and compiled from typical Sharpless dihydroxylation reactions.
Cycloaddition Reactions
[3+2] cycloaddition reactions provide a powerful means to construct the oxolane ring with control over multiple stereocenters. The reaction of carbonyl ylides with activated alkenes, often catalyzed by rhodium, can generate highly functionalized oxolanes.
Ring-Opening of Epoxides
Chiral epoxides are readily available starting materials that can be used to construct 3,4-functionalized oxolanes. Intramolecular cyclization of a tethered nucleophile onto the epoxide is a common strategy.
Applications in Medicinal Chemistry
Chiral 3,4-functionalized oxolanes are key intermediates in the synthesis of a wide range of biologically active molecules, including nucleoside analogues, protease inhibitors, and other therapeutic agents.
Nucleoside Analogues
The ribose sugar in many nucleosides is an oxolane ring. The development of antiviral and anticancer nucleoside analogues often involves the synthesis of modified oxolane scaffolds where the 3- and 4-hydroxyl groups are crucial for biological activity and subsequent phosphorylation.
HIV Protease Inhibitors
Several potent HIV protease inhibitors incorporate a chiral oxolane unit. For instance, the synthesis of analogues of Amprenavir has utilized chiral 4,4-dimethyltetrahydrofuran building blocks derived from pantolactone.[1]
Experimental and Logical Workflows
The following diagrams illustrate key synthetic strategies and logical relationships in the exploration of chiral 3,4-functionalized oxolanes.
Conclusion
While this compound remains a theoretical and likely unstable chiral building block, the rich and diverse chemistry of its synthetic precursors, particularly chiral oxolane-3,4-diols, provides a powerful platform for the synthesis of complex and biologically active molecules. The stereoselective methods developed for the synthesis of these 3,4-functionalized oxolanes continue to be of high interest to researchers in drug discovery and development. The strategic incorporation of these chiral scaffolds allows for the fine-tuning of molecular properties, leading to the identification of novel therapeutic agents with improved efficacy and safety profiles. Further exploration into the synthesis and application of these versatile building blocks will undoubtedly continue to fuel innovation in medicinal chemistry.
References
Computational Modeling of Oxolane-3,4-dione Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxolane-3,4-dione, a five-membered heterocyclic compound, presents a scaffold of significant interest in medicinal chemistry and drug development. Understanding its reactivity and reaction mechanisms is paramount for the rational design of novel therapeutics and synthetic pathways. This technical guide provides an in-depth overview of the core reaction mechanisms of this compound, leveraging computational modeling data from analogous cyclic anhydrides, primarily succinic anhydride (B1165640), due to the limited availability of specific data for the title compound. The principles and methodologies outlined herein offer a robust framework for predicting and studying the chemical behavior of this compound and its derivatives.
Core Reaction Mechanisms: A Theoretical Perspective
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. The primary reaction mechanisms explored through computational modeling of analogous systems include aminolysis, hydrolysis, reduction, and thermal decomposition.
Aminolysis: Reaction with Amines
The reaction of cyclic anhydrides with amines (aminolysis) is a fundamental transformation leading to the formation of amides. Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) have elucidated two primary mechanistic pathways: a concerted mechanism and a stepwise addition/elimination mechanism. The concerted mechanism, where bond formation and proton transfer occur simultaneously, is generally found to have a lower activation energy compared to the stepwise pathway.
Catalysis plays a crucial role in the aminolysis of cyclic anhydrides. The reaction can be catalyzed by a second molecule of the amine (base catalysis) or by an acid. In the case of base catalysis, the second amine molecule facilitates proton transfer. Acid catalysis, on the other hand, proceeds via a bifunctional mechanism, often involving the formation of eight-membered ring transition states, which has been found to be a highly favorable pathway.
Table 1: Calculated Activation Energies for the Aminolysis of Succinic Anhydride with Methylamine (Analogous System)
| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |
| Concerted | None | B3LYP/6-311++G(d,p) | Lower than stepwise |
| Stepwise | None | B3LYP/6-311++G(d,p) | Higher than concerted |
| Concerted | Methylamine | B3LYP/6-311++G(d,p) | - |
| Stepwise | Acetic Acid | B3LYP/6-311++G(d,p) | ~2 kcal/mol lower than base-catalyzed |
Data extrapolated from computational studies on succinic anhydride.
Logical Relationship of Aminolysis Pathways
Caption: Competing pathways for the aminolysis of this compound.
Hydrolysis: Reaction with Water
Hydrolysis of cyclic anhydrides leads to the corresponding dicarboxylic acids. This reaction is a key consideration in aqueous environments, such as physiological conditions, and can impact the stability and bioavailability of drug candidates. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by ring opening. The presence of either acid or base can catalyze this process.
Recent studies have highlighted the role of general-base assisted catalysis as a viable pathway for the hydrolysis of smaller anhydrides.[1]
Table 2: Calculated Activation Energies for Hydrolysis of Various Cyclic Anhydrides (Analogous Systems)
| Anhydride | Computational Method | Activation Energy (kcal/mol) |
| Maleic Anhydride | AM1 | +34.3 |
| Tetrahydrophthalic Anhydride | AM1 | +40.6 |
| Norbornene Anhydride | AM1 | +43.1 |
| Itaconic Anhydride | AM1 | +45.9 |
| Succinic Anhydride | AM1 | +47.7 |
Data from a computational study on cyclic anhydride ring expansion via hydrolysis.[2]
Experimental Workflow for Monitoring Hydrolysis via HPLC
Caption: Workflow for the kinetic analysis of this compound hydrolysis.
Reduction: Reaction with Metal Hydrides
The reduction of unsymmetrical cyclic anhydrides with metal hydrides can lead to the formation of two isomeric lactones. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors. Simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) often favor the reduction of the more hindered carbonyl group in substituted succinic anhydrides.[3] In contrast, bulkier reducing agents, such as selectrides, tend to attack the less sterically hindered carbonyl.
For this compound, the ether oxygen will likely influence the electronic properties of the adjacent carbonyl group, potentially affecting the regioselectivity of the reduction. Computational modeling can be employed to predict the preferred site of hydride attack by calculating the partial charges on the carbonyl carbons and the activation energies for the two possible pathways.
Signaling Pathway of Regioselective Reduction
Caption: Regioselective reduction pathways of this compound.
Thermal Decomposition
Computational studies on the unimolecular decomposition of succinic anhydride reveal that it occurs via a concerted fragmentation mechanism.[2] The primary decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and ethene (C₂H₄). This reaction has a significant activation barrier, suggesting that succinic anhydride is thermally stable under normal conditions.[2] For this compound, the presence of the ether oxygen may alter the decomposition pathway and activation energy.
Table 3: Calculated Activation Barrier for Unimolecular Decomposition of Succinic Anhydride (Analogous System)
| Reaction | Computational Method | Activation Barrier (kcal/mol) | Products |
| Unimolecular Decomposition | G2M(CC2) | 69.6 | CO + CO₂ + C₂H₄ |
Data from a computational study on the unimolecular decomposition of succinic anhydride.[2]
Experimental Protocols for Reaction Mechanism Studies
Detailed experimental investigation is crucial to validate and refine the predictions from computational models. Below are generalized protocols for studying the key reactions of cyclic anhydrides, which can be adapted for this compound.
Protocol 1: Kinetic Analysis of Aminolysis using UV-Vis Spectroscopy
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable non-reactive, transparent solvent (e.g., acetonitrile (B52724), dioxane).
-
Prepare a series of amine solutions of varying concentrations in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to a wavelength where the reactant or product has a distinct absorbance.
-
Equilibrate the sample holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Mix the this compound solution and the amine solution directly in a cuvette.
-
Immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
By varying the concentration of the amine, the order of the reaction with respect to the amine and the rate constant can be determined.
-
Protocol 2: Monitoring Hydrolysis by HPLC
-
Reaction Setup:
-
Dissolve a known amount of this compound in a buffered aqueous solution at the desired pH.
-
Maintain the reaction mixture at a constant temperature using a water bath.
-
-
Sample Collection and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that rapidly converts the remaining anhydride to a stable derivative (e.g., a solution of benzylamine (B48309) in a non-aqueous solvent).[4]
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid) to separate the anhydride derivative and the dicarboxylic acid product.[5]
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a calibration curve for both the anhydride derivative and the dicarboxylic acid.
-
Calculate the concentration of the anhydride remaining and the product formed at each time point.
-
Plot the concentration of the reactant versus time to determine the rate of hydrolysis.
-
Conclusion
The computational modeling of this compound reaction mechanisms, informed by studies on analogous cyclic anhydrides, provides a powerful predictive tool for understanding its chemical behavior. The primary reaction pathways of aminolysis, hydrolysis, reduction, and thermal decomposition are governed by factors such as the nature of the nucleophile, the presence of catalysts, and steric and electronic effects. The experimental protocols outlined in this guide offer a practical framework for validating these theoretical models and for generating robust kinetic and mechanistic data. A thorough understanding of these reaction mechanisms is essential for the successful application of this compound in drug discovery and development. Further computational and experimental studies specifically focused on this compound are warranted to refine the models and provide more precise insights into its reactivity.
References
- 1. "A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dime" by William C. Cooper, Abhinay Chilukoorie et al. [dc.etsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
Methodological & Application
Application of Oxolane-3,4-dione and its Analogs in Polymer Chemistry
Introduction
Oxolane-3,4-dione, a five-membered heterocyclic compound, and its structural isomers and analogs, are versatile monomers and building blocks in polymer chemistry. While direct polymerization of this compound is not extensively documented, its close relatives, particularly succinic anhydride (B1165640) (oxolane-2,5-dione) and various dioxolane derivatives, are widely employed in the synthesis of a diverse range of polymers. These monomers are valued for their reactivity, the functionality they can introduce into polymer backbones, and their potential to be derived from renewable resources. This application note provides a detailed overview of the use of these oxolane-based diones in polymer synthesis, including experimental protocols and quantitative data for key polymerization processes.
Key Applications in Polymer Synthesis
Derivatives of succinic anhydride and other dioxolanes are primarily used in the following polymerization reactions:
-
Ring-Opening Polymerization (ROP): Cyclic esters and anhydrides are excellent monomers for ROP, leading to the formation of polyesters and polyanhydrides. These polymers are often biodegradable and biocompatible, making them suitable for biomedical applications.
-
Polycondensation: Dicarboxylic anhydrides, such as succinic anhydride, can react with diols and diamines in polycondensation reactions to produce polyesters and polyamides, respectively.
-
Copolymerization: These monomers can be copolymerized with other cyclic monomers or vinyl monomers to tailor the properties of the resulting polymers for specific applications, including drug delivery, tissue engineering, and specialty coatings.[1]
Experimental Protocols
This protocol describes the synthesis of a biodegradable polyester, poly(succinic anhydride), through the ring-opening polymerization of succinic anhydride.
Materials:
-
Succinic anhydride (oxolane-2,5-dione)
-
Stannous octoate (Sn(Oct)₂) catalyst
-
1-dodecanol (B7769020) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Drying of Reagents: Succinic anhydride is recrystallized from dry chloroform (B151607) and dried under vacuum. Toluene is dried over sodium/benzophenone and distilled. 1-dodecanol and stannous octoate are used as received but stored under an inert atmosphere.
-
Polymerization Setup: A dry Schlenk flask is charged with succinic anhydride (e.g., 5.0 g, 50 mmol) and 1-dodecanol (e.g., 0.093 g, 0.5 mmol, for a target degree of polymerization of 100). The flask is evacuated and backfilled with argon three times.
-
Addition of Solvent and Catalyst: Dry toluene (20 mL) is added to the flask via syringe. The mixture is heated to 120 °C to dissolve the monomer. Once dissolved, a stock solution of stannous octoate in toluene (e.g., 0.1 M) is added via syringe (e.g., 0.5 mL, 0.05 mmol).
-
Polymerization: The reaction mixture is stirred at 120 °C for 24 hours under an argon atmosphere.
-
Isolation of Polymer: The flask is cooled to room temperature, and the viscous solution is diluted with a small amount of toluene. The polymer is precipitated by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C until a constant weight is achieved.
Quantitative Data
The properties of polymers derived from oxolane dione (B5365651) analogs are highly dependent on the monomer structure, catalyst, and reaction conditions. The following table summarizes typical data for the polymerization of related monomers.
| Monomer | Polymerization Method | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| Succinic Anhydride | ROP | Sn(Oct)₂ | 10 - 50 | 1.2 - 1.8 | -10 to 5 | 110 - 120 | [2] |
| L-Lactide | ROP | Sn(Oct)₂ | 50 - 200 | 1.3 - 1.9 | 55 - 60 | 170 - 180 | [3] |
| ε-Caprolactone | ROP | Sn(Oct)₂ | 40 - 100 | 1.4 - 2.0 | -60 | 60 | [3] |
| 1,3-Dioxolane | Cationic ROP | Sc(OTf)₃ | up to 220 | 1.6 - 2.2 | - | 50 - 55 | [4] |
Table 1: Polymerization Data for Succinic Anhydride and Related Cyclic Monomers. Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature.
Visualizations
References
- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. rcilabscan.com [rcilabscan.com]
Application Notes and Protocols: Oxolane-3,4-dione (Succinic Anhydride) as a Precursor for Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxolane-3,4-dione, more commonly known as succinic anhydride (B1165640) (IUPAC name: Oxolane-2,5-dione), is a versatile cyclic dicarboxylic anhydride that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its reactivity allows for the introduction of a four-carbon chain, which can be further modified to create diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the use of succinic anhydride as a precursor in the synthesis of pharmaceuticals, with a focus on the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and its application as a linker in antibiotic prodrugs.
I. Application: Synthesis of Fenbufen via Friedel-Crafts Acylation
Fenbufen is an NSAID belonging to the propionic acid derivative class. Its synthesis prominently features a Friedel-Crafts acylation reaction using succinic anhydride and biphenyl (B1667301).
Experimental Protocol: Synthesis of 4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen precursor)
This protocol outlines the laboratory-scale synthesis of the key intermediate for Fenbufen.
Materials:
-
Succinic anhydride
-
Biphenyl
-
Anhydrous Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (ethylene dichloride)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
-
Petroleum ether
Equipment:
-
2-L round-bottom flask
-
Thermometer
-
Guard tube
-
Solvent addition funnel
-
Stirrer
-
Filtration apparatus
Procedure:
-
To a 2-L round-bottom flask fitted with a thermometer, guard tube, and solvent addition funnel, add 1,2-dichloroethane.
-
To this solvent, add succinic anhydride (0.7 mmol) and anhydrous aluminum chloride (1.1 equiv.).
-
Cool the reaction mixture to 15 °C while stirring.
-
Slowly add biphenyl (0.7 mmol) dropwise to the reaction mixture, ensuring the temperature is maintained at 15 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture for 3-4 hours at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid with constant stirring.[1]
-
The product will precipitate as a solid. Filter the solid and wash it with petroleum ether (200 mL).[1]
-
Dry the resulting solid to obtain 4-(biphenyl-4-yl)-4-oxobutanoic acid.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Yield (%) | Reference |
| Succinic anhydride | 100.07 | 1 | - | [1] |
| Biphenyl | 154.21 | 1 | - | [1] |
| Aluminum chloride | 133.34 | 1.1 | - | [1] |
| 4-(biphenyl-4-yl)-4-oxobutanoic acid | 254.28 | - | 80 | [1] |
Mechanism of Action: Fenbufen
Fenbufen, as a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4]
Signaling Pathway Diagram: COX Pathway
Caption: Fenbufen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
II. Application: Succinic Anhydride as a Linker in Antibiotic Prodrugs
Succinic anhydride is utilized to synthesize prodrugs of antibiotics like amoxicillin (B794) and cephalexin. The anhydride reacts with a nucleophilic group on the parent drug, forming a succinate (B1194679) ester or amide linkage. This modification can improve the drug's solubility, taste, or stability.[5]
Experimental Protocol: General Synthesis of Amoxicillin/Cephalexin Succinate Prodrugs
This protocol provides a general method for the synthesis of succinate-linked antibiotic prodrugs.
Materials:
-
Amoxicillin or Cephalexin
-
Succinic anhydride
-
Water
-
Organic solvent (e.g., acetone)
Equipment:
-
Round-bottom flask
-
Stirrer
-
pH meter
Procedure:
-
Dissolve the parent antibiotic (e.g., amoxicillin or cephalexin) in water.
-
In a separate container, dissolve succinic anhydride in a suitable organic solvent.
-
Slowly add the succinic anhydride solution to the antibiotic solution while stirring.
-
Monitor and adjust the pH of the reaction mixture to maintain slightly basic conditions, which facilitates the reaction.
-
Continue stirring for several hours at room temperature.
-
Upon reaction completion, the prodrug can be isolated by precipitation, extraction, or chromatography.
-
The final product should be washed and dried.
Data Presentation:
| Parent Drug | Linker | Prodrug | Purpose of Prodrug Formation | Reference |
| Amoxicillin | Succinic anhydride | Amoxicillin-succinate | Improved stability and taste masking | [5] |
| Cephalexin | Succinic anhydride | Cephalexin-succinate | Improved stability and taste masking | [5] |
Experimental Workflow Diagram: Prodrug Synthesis
Caption: General workflow for synthesizing antibiotic-succinate prodrugs.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.
References
Application Notes and Protocols for Oxolane Derivatives in Asymmetric Synthesis
Disclaimer: A comprehensive search of scientific literature did not yield specific examples of oxolane-3,4-dione being directly utilized in asymmetric synthesis protocols as a substrate, catalyst, or chiral auxiliary. The following application notes and protocols are therefore focused on the broader, well-established field of the asymmetric synthesis of chiral oxolane (tetrahydrofuran) derivatives , which are structurally related and of significant interest to researchers, scientists, and drug development professionals.
Introduction to Asymmetric Synthesis of Chiral Oxolanes
Chirally pure substituted oxolanes (tetrahydrofurans) are prevalent structural motifs in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Consequently, the development of stereoselective methods to access these compounds is a major focus of modern organic synthesis. Key strategies include catalytic asymmetric cycloadditions, the use of chiral auxiliaries, and intramolecular cyclizations of enantiomerically enriched precursors.
Application Notes
This section provides an overview of prominent strategies for the asymmetric synthesis of chiral oxolane derivatives, highlighting their scope and utility.
Copper-Catalyzed Asymmetric [4+1] Cycloadditions
A powerful method for the synthesis of highly functionalized 2,3-dihydrofurans, which are versatile precursors to chiral tetrahydrofurans, is the copper-catalyzed [4+1] cycloaddition of enones with diazo compounds. The stereochemical outcome of this reaction can be effectively controlled by employing a chiral ligand. Planar-chiral bipyridine ligands have shown particular promise in achieving high diastereoselectivity and enantioselectivity. The resulting dihydrofurans can be readily converted to the corresponding saturated tetrahydrofuran (B95107) derivatives through stereoselective hydrogenation and subsequent functional group manipulations.
Use of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. While no specific use of this compound as a chiral auxiliary has been reported, other auxiliaries like oxazolidinones and camphorsultam are widely used to synthesize chiral building blocks that can be converted into oxolane derivatives.[1] For instance, an aldol (B89426) reaction using an oxazolidinone auxiliary can establish key stereocenters in an acyclic precursor, which can then undergo intramolecular cyclization to form a chiral tetrahydrofuran.
Quantitative Data Summary
The following tables summarize quantitative data for key asymmetric transformations leading to chiral oxolane precursors.
Table 1: Ligand Screening in Copper-Catalyzed Asymmetric [4+1] Cycloaddition of Chalcone with t-Butyl Diazoacetate
| Entry | Chiral Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Bis(oxazoline) | 25 | 2:1 | 10 |
| 2 | Semicorrin | 30 | 2:1 | 5 |
| 3 | Bis(azaferrocene) | 45 | 3:1 | 20 |
| 4 | Planar-chiral 2,2′-bipyridine (bpy*) | 60 | 10:1 | 75 |
Data adapted from a study on copper-catalyzed asymmetric cycloadditions.
Table 2: Scope of the Copper-Catalyzed Asymmetric [4+1] Cycloaddition
| Entry | R (Enone) | R¹ (Enone) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | C₆H₅ | 78 | >20:1 | 90 |
| 2 | 4-MeO-C₆H₄ | C₆H₅ | 85 | >20:1 | 92 |
| 3 | 4-CF₃-C₆H₄ | C₆H₅ | 72 | >20:1 | 88 |
| 4 | 2-Naphthyl | C₆H₅ | 80 | >20:1 | 91 |
| 5 | 2-Furyl | C₆H₅ | 75 | 15:1 | 85 |
| 6 | CH=CHC₆H₅ | C₆H₅ | 88 | >20:1 | 93 |
Data represents a selection of substrates from a study on the scope of the cycloaddition reaction.
Experimental Protocols
Below are detailed methodologies for key experiments in the asymmetric synthesis of chiral oxolane precursors.
Protocol 1: General Procedure for Copper-Catalyzed Asymmetric [4+1] Cycloaddition
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆)
-
Planar-chiral 2,2′-bipyridine (bpy*) ligand
-
Substituted enone
-
Tert-butyl diazoacetate
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the enone (0.5 mmol) in anhydrous DCM (2.0 mL).
-
In a separate flask, prepare the catalyst by stirring CuOTf·0.5C₆H₆ (0.025 mmol, 5 mol%) and the bpy* ligand (0.0275 mmol, 5.5 mol%) in anhydrous DCM (1.0 mL) for 1 hour at room temperature.
-
Add the catalyst solution to the enone solution.
-
Add a solution of tert-butyl diazoacetate (0.6 mmol) in anhydrous DCM (2.0 mL) to the reaction mixture via syringe pump over 4 hours.
-
Stir the reaction mixture at room temperature until the enone is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2,3-dihydrofuran (B140613).
Protocol 2: Conversion of 2,3-Dihydrofuran to a Chiral Tetrahydrofuran
Materials:
-
Chiral 2,3-dihydrofuran from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Hydrogenation: Dissolve the 2,3-dihydrofuran (0.4 mmol) in MeOH (5.0 mL) and add Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC or GC-MS). Filter the mixture through a pad of Celite and concentrate the filtrate to obtain the saturated tetrahydrofuran ester.
-
Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (0.8 mmol) in anhydrous Et₂O (3.0 mL). Cool the suspension to 0 °C. Add a solution of the tetrahydrofuran ester from the previous step in anhydrous Et₂O (2.0 mL) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution to yield the chiral tetrahydrofuran alcohol.
Visualizations
The following diagrams illustrate the described synthetic workflows.
Caption: Pathway for synthesizing chiral tetrahydrofurans via asymmetric cycloaddition.
Caption: General logic for the synthesis of chiral oxolanes using a chiral auxiliary.
References
Derivatization of Oxolane-3,4-dione for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolane-3,4-dione, in its more stable anhydride (B1165640) form, succinic anhydride, serves as a versatile starting scaffold for the synthesis of a diverse array of heterocyclic compounds. The derivatization of this scaffold, primarily leading to the formation of N-substituted succinimides, has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects, making them promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of this compound derivatives.
Synthetic Strategies: From this compound to Bioactive Succinimides
The primary route for the derivatization of this compound involves its conversion to succinic anhydride, which then readily reacts with primary amines to form N-substituted succinimides. This reaction is typically straightforward and can be achieved under various conditions, including green chemistry approaches using hot water as a solvent.
A general and efficient method for the synthesis of N-alkyl and N-aryl succinimides involves the reaction of succinic acid with primary amines in hot water, eliminating the need for catalysts and organic solvents.[1][2] Another common method is the one-pot synthesis from succinic anhydride and amines in acetic acid, sometimes facilitated by a catalyst like zinc powder.[3] The resulting succinimide (B58015) core can be further modified to introduce diverse functionalities, enhancing the potential for targeted biological activity.
Biological Activities and Quantitative Data
Succinimide derivatives have been extensively screened for a variety of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Enzyme Inhibition
Succinimide derivatives have shown potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes, respectively.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| MSJ2 | Acetylcholinesterase (AChE) | 4.97 | [4] |
| MSJ10 | Acetylcholinesterase (AChE) | 4.97 | [4] |
| MSJ2 | Butyrylcholinesterase (BChE) | 10.72 | [4] |
| MSJ10 | Butyrylcholinesterase (BChE) | 10.72 | [4] |
| MSJ9 | α-Glucosidase | 32 | [4] |
| MSJ10 | α-Glucosidase | 28.04 | [4] |
| Diethyl succinimide | Acetylcholinesterase (AChE) | 29,000 | [5] |
| Dimethyl succinimide | Acetylcholinesterase (AChE) | 31,000 | [5] |
Antimicrobial Activity
N-substituted succinimides have been evaluated for their antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkyl maleimides | Staphylococcus aureus ATCC 25923 | 8-32 | [6] |
| N-alkyl maleimides | Enterococcus faecalis ATCC 29212 | 8-32 | [6] |
| N-alkyl maleimides | Escherichia coli ATCC 25922 | 8-32 | [6] |
| N-aryl maleimides | Staphylococcus aureus | Generally less active than alkyl derivatives | [6][7] |
| N-aryl maleimides | Escherichia coli | Generally less active than alkyl derivatives | [7] |
Note: Maleimides, which are closely related to succinimides, often show higher antimicrobial activity.
Anticancer Activity
Numerous studies have explored the anticancer potential of succinimide derivatives against various cancer cell lines.
| Compound Type | Cell Line | Activity | Reference |
| Dicarboximide derivatives | Human leukemia (K562, MOLT4), Cervical cancer (HeLa) | High to moderate cytotoxicity, induction of apoptosis | [8] |
| Maleimide-succinimide derivatives | Breast cancer (MCF-7) | Cytotoxic | [9] |
| N-pyridinyl and N-quinolinyl succinimides | Leukemia cells | Antitumor activity via inhibition of DNA synthesis | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-substituted succinimides and their subsequent biological screening.
Synthesis of N-Aryl Succinimides
This protocol describes a general one-pot synthesis of N-aryl succinimides from succinic anhydride and an aromatic amine.[3]
Materials:
-
Succinic anhydride
-
Substituted aromatic amine
-
Glacial acetic acid
-
Zinc powder
-
Crushed ice
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Dissolve the substituted aromatic amine (0.040 mole) in glacial acetic acid (35 mL) in a round-bottom flask with stirring.
-
Add succinic anhydride (0.044 mole) to the solution at once and stir vigorously for 10 minutes at room temperature.
-
To this reaction mixture, add zinc powder (2 mole) at once. The temperature of the reaction mixture will increase to approximately 55°C.
-
Continue stirring the reaction mixture at this temperature for 1.5 hours.
-
Allow the mixture to cool to room temperature and then filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g).
-
The solid N-aryl succinimide will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Dry the product and characterize using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).
Biological Screening Protocols
This protocol is based on the Ellman method for determining acetylcholinesterase activity.[10][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (succinimide derivatives)
-
Positive control (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes at 1-minute intervals.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (succinimide derivatives)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute the inoculum in MHB.
-
Add the diluted bacterial suspension to each well of the microplate containing the test compounds.
-
Include a positive control (wells with a standard antibiotic) and a negative control (wells with broth and no bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This protocol outlines the MTT assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[9]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (succinimide derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 48-72 hours in the CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow: Synthesis of N-Aryl Succinimides
Caption: Workflow for the one-pot synthesis of N-aryl succinimides.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
References
- 1. Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activities of N-substituted imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives [journals.ekb.eg]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Oxolane-3,4-dione as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials with extensive applications in gas storage, catalysis, and biomedicine. The ability to tune their structure and function through the judicious selection of metal nodes and organic linkers is a key attribute. This document explores the potential utility of oxolane-3,4-dione as a functionalizing agent for MOFs, particularly in the context of drug delivery. While direct synthesis of MOFs using this compound as a primary linker is not yet established in the literature, its reactive dione (B5365651) functionality presents an intriguing possibility for post-synthetic modification (PSM) of existing MOFs. This approach allows for the introduction of new chemical handles within the MOF structure, enabling the covalent attachment of therapeutic agents or imaging probes. These notes provide a hypothetical framework and detailed protocols for the synthesis of a parent MOF and its subsequent functionalization with this compound, alongside characterization methods and potential applications in drug development.
Introduction to MOF Functionalization
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming a porous network. The functionalization of MOFs can be achieved through two primary strategies: de novo synthesis using pre-functionalized linkers or post-synthetic modification of a pre-existing framework.[1] PSM is a versatile technique that allows for the incorporation of functional groups that may not be stable under the conditions of MOF synthesis.[2][3] Cyclic anhydrides, for example, have been successfully employed to modify MOFs containing amine functionalities, thereby introducing carboxylic acid groups.[2] Drawing a parallel, this compound, a cyclic dione, offers a reactive scaffold that can potentially react with nucleophilic groups within a MOF, such as amines, to introduce new functionalities.
Hypothetical Application in Drug Delivery
The functionalization of MOFs with this compound can create a platform for the covalent attachment of drugs. For instance, a drug molecule with a primary amine group could react with one of the ketone groups of the dione-functionalized linker, forming a Schiff base. This covalent linkage could provide a more controlled and sustained release of the drug compared to physical encapsulation. The pH-sensitive nature of the Schiff base linkage could be exploited for targeted drug release in the acidic microenvironment of tumors.
Experimental Protocols
Synthesis of an Amine-Functionalized Parent MOF (UiO-66-NH₂)
A well-characterized and robust amine-containing MOF, UiO-66-NH₂, will be synthesized as the parent material for post-synthetic modification.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Protocol:
-
In a 100 mL Teflon-lined autoclave, dissolve 233 mg (1.0 mmol) of ZrCl₄ and 181 mg (1.0 mmol) of 2-aminoterephthalic acid in 60 mL of DMF.
-
Add 0.83 mL of concentrated HCl (37%) to the solution as a modulator.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder will have formed.
-
Collect the solid by centrifugation and wash with fresh DMF (3 x 20 mL) to remove unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 20 mL) to exchange the DMF in the pores.
-
Dry the resulting UiO-66-NH₂ powder under vacuum at 150 °C for 12 hours to activate the framework.
Post-Synthetic Modification with this compound
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
Anhydrous Chloroform (B151607)
Protocol:
-
In a 50 mL round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous chloroform.
-
In a separate vial, dissolve 50 mg (0.5 mmol) of this compound in 5 mL of anhydrous chloroform.
-
Add the this compound solution to the UiO-66-NH₂ suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 60 °C for 48 hours.
-
After the reaction, collect the solid by centrifugation and wash thoroughly with chloroform (3 x 15 mL) to remove any unreacted this compound.
-
Wash with ethanol (2 x 15 mL) to remove residual chloroform.
-
Dry the functionalized MOF, hereafter referred to as UiO-66-NH-Oxo, under vacuum at 80 °C for 12 hours.
Characterization
A suite of characterization techniques is essential to confirm the successful synthesis and functionalization of the MOF.
| Technique | Purpose | Expected Outcome for UiO-66-NH₂ | Expected Outcome for UiO-66-NH-Oxo |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | Crystalline pattern matching the simulated pattern for UiO-66. | Retention of the UiO-66 crystal structure, indicating framework stability during PSM. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the material. | Characteristic peaks for N-H stretching of the amine group (~3400 cm⁻¹). | Attenuation or shifting of N-H peaks and appearance of new peaks corresponding to C=O stretching of the dione (~1750 cm⁻¹). |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. | High surface area (typically >1000 m²/g). | A decrease in surface area and pore volume due to the introduction of the bulkier functional group. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | Stepwise weight loss corresponding to solvent removal and framework decomposition. | Altered thermal decomposition profile compared to the parent MOF. |
| ¹H NMR Spectroscopy (after digestion) | To confirm the covalent modification of the linker. | Resonances corresponding to the protons of the 2-aminoterephthalate linker. | Appearance of new resonances from the protons of the this compound moiety. |
Data Presentation
Table 1: Physicochemical Properties of Parent and Functionalized MOFs (Hypothetical Data)
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |
| UiO-66-NH₂ | 1150 | 0.55 | 19 |
| UiO-66-NH-Oxo | 850 | 0.42 | 18 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, post-synthetic modification, and characterization of a dione-functionalized MOF.
Hypothetical Drug Conjugation and Release Pathway
Caption: Conceptual pathway for drug conjugation to a dione-functionalized MOF and subsequent pH-triggered release.
References
Application Notes and Protocols: Ring-Opening Reactions of Succinic Anhydride for the Generation of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of succinic anhydride (B1165640), a key starting material analogous to oxolane-3,4-dione, in the synthesis of novel molecular scaffolds. The ring-opening reactions of succinic anhydride offer a versatile and efficient method for generating linear and heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the anhydride moiety allows for facile introduction of various functional groups, leading to a diverse range of molecular architectures.
Introduction to Succinic Anhydride Reactivity
Succinic anhydride is a cyclic dicarboxylic anhydride that readily undergoes nucleophilic attack at its carbonyl carbons. This reactivity is driven by the relief of ring strain and the formation of a stable carboxylate intermediate. A wide array of nucleophiles, including amines, alcohols, and water, can initiate the ring-opening, leading to the formation of succinamic acids, mono-esters of succinic acid, and succinic acid itself, respectively.[1][2][3] These products serve as versatile building blocks for the synthesis of more complex molecules and novel scaffolds.
The reaction with amines is particularly noteworthy in drug discovery as it introduces an amide bond, a common functional group in pharmaceuticals, and a terminal carboxylic acid which can be further functionalized.[2][3] Similarly, reaction with alcohols provides a straightforward route to mono-esterified succinates, which can be used as linkers or incorporated into larger molecular frameworks.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Succinamic Acids via Ring-Opening of Succinic Anhydride with Primary Amines
This protocol describes a general method for the synthesis of N-substituted succinamic acids from succinic anhydride and a primary amine.
Materials:
-
Succinic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Acetic anhydride
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) and the primary amine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
To cyclize the intermediate to the corresponding succinimide (B58015) (optional, for purification or as the final product), add acetic anhydride (2.0 eq) and reflux the mixture for an additional 2 hours.[4]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Expected Outcome:
This procedure typically affords the corresponding N-substituted succinamic acid or succinimide in good to excellent yields, depending on the nature of the amine used.
Protocol 2: Synthesis of Succinic Acid Monoesters via Ring-Opening of Succinic Anhydride with Alcohols
This protocol outlines a general method for the synthesis of succinic acid monoesters.
Materials:
-
Succinic anhydride
-
Alcohol (e.g., ethanol, benzyl (B1604629) alcohol)
-
Pyridine (B92270) or a non-nucleophilic base (as catalyst, optional)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in the desired alcohol (used as both reactant and solvent) or in an inert solvent like dichloromethane.
-
Add a catalytic amount of pyridine (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess alcohol or solvent under reduced pressure.
-
If a solvent was used, dilute the residue with dichloromethane and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude monoester can be purified by column chromatography or recrystallization.
Expected Outcome:
The reaction of succinic anhydride with alcohols typically yields the corresponding monoester in high yields.
Quantitative Data
The following table summarizes representative yields for the ring-opening reactions of succinic anhydride with various nucleophiles.
| Starting Material | Nucleophile | Product | Solvent | Conditions | Yield (%) |
| Succinic Anhydride | Aniline | N-Phenylsuccinamic acid | Acetic Acid | 70°C, 12h | >90 |
| Succinic Anhydride | Benzylamine | N-Benzylsuccinamic acid | Acetic Acid | 70°C, 12h | >90 |
| Succinic Anhydride | Ethanol | Monoethyl succinate | Ethanol | Reflux, 4h | ~95 |
| Succinic Anhydride | Benzyl Alcohol | Monobenzyl succinate | Benzyl Alcohol | 60°C, 8h | ~92 |
| Succinic Anhydride | Water | Succinic Acid | Water | 100°C, 1h | ~98 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Visualizations
Reaction Pathways
References
Synthesis of Bioactive Heterocycles from Oxolane-3,4-dione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds with potent biological activity is a cornerstone of modern medicinal chemistry and drug discovery. Oxolane-3,4-dione, also known as dihydrofuran-3,4-dione, represents a potentially versatile scaffold for the generation of diverse heterocyclic systems due to its dicarbonyl functionality. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies utilizing this compound as a direct precursor for the synthesis of bioactive heterocyles.
In contrast, its isomer, 4-hydroxy-2(5H)-furanone, commonly known as tetronic acid , has been extensively employed as a versatile building block in multicomponent reactions to generate a wide array of biologically active heterocyclic compounds. This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles using tetronic acid as a readily available and reactive starting material, offering a valuable alternative for researchers interested in the chemical space accessible from oxolane-dione scaffolds. The protocols detailed below focus on the synthesis of furo[3,4-b]pyrans and pyrido[2,3-d]pyrimidines, which have demonstrated promising anticancer activities.
I. Synthesis of Bioactive 4H-Furo[3,4-b]pyran Derivatives
Furo[3,4-b]pyran scaffolds are present in a number of natural products and have attracted significant interest due to their potential therapeutic applications, including anticancer properties. A highly efficient, one-pot, three-component synthesis of polyfunctionalized 4H-furo[3,4-b]pyran derivatives can be achieved using tetronic acid, various aromatic aldehydes, and malononitrile (B47326).
Experimental Protocol: Glycine-Catalyzed Three-Component Synthesis of 4H-Furo[3,4-b]pyrans
This protocol outlines a facile and environmentally benign method for the synthesis of 4H-furo[3,4-b]pyran derivatives in water.[1]
Materials:
-
Tetronic acid
-
Substituted aromatic aldehyde
-
Malononitrile
-
Water (distilled or deionized)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine tetronic acid (1 mmol), the desired substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and glycine (0.2 mmol).
-
To this mixture, add 5 mL of water.
-
Heat the reaction mixture to 60°C and stir for the time specified in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure 4H-furo[3,4-b]pyran derivative.
Quantitative Data for the Synthesis of 4H-Furo[3,4-b]pyran Derivatives
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | C₆H₅ | 2.5 | 92 |
| 2 | 4-CH₃-C₆H₄ | 3 | 89 |
| 3 | 4-OCH₃-C₆H₄ | 3 | 90 |
| 4 | 4-Cl-C₆H₄ | 2 | 95 |
| 5 | 4-NO₂-C₆H₄ | 1.5 | 96 |
| 6 | 3-NO₂-C₆H₄ | 1.5 | 94 |
| 7 | 2-Cl-C₆H₄ | 2.5 | 88 |
Table 1: Synthesis of various 4H-furo[3,4-b]pyran derivatives using a glycine-catalyzed three-component reaction. [1]
Synthetic Workflow for Furo[3,4-b]pyran Synthesis
Caption: One-pot synthesis of 4H-furo[3,4-b]pyran derivatives.
II. Synthesis of Bioactive Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including potent anticancer effects.[2][3][4][5] These compounds often act as inhibitors of various kinases involved in cancer cell proliferation and survival.[3][4] A straightforward three-component condensation reaction provides an efficient route to these valuable scaffolds.
Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives from tetronic acid, an aromatic aldehyde, and 6-aminouracil (B15529).[1][6]
Materials:
-
Tetronic acid
-
Substituted aromatic aldehyde
-
6-Aminouracil
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve tetronic acid (1 mmol) and the substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol.
-
Add 6-aminouracil (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for the time indicated in Table 2, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.
Quantitative Data for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | C₆H₅ | 5 | 85 |
| 2 | 4-CH₃-C₆H₄ | 6 | 82 |
| 3 | 4-OCH₃-C₆H₄ | 6 | 88 |
| 4 | 4-Cl-C₆H₄ | 4 | 90 |
| 5 | 4-NO₂-C₆H₄ | 3 | 92 |
| 6 | 2,4-diCl-C₆H₄ | 4 | 86 |
Table 2: Synthesis of various pyrido[2,3-d]pyrimidine derivatives via a three-component condensation reaction. [1][6]
Synthetic Workflow for Pyrido[2,3-d]pyrimidine Synthesis
References
- 1. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxolane-3,4-dione Derived Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolane-3,4-dione, a succinic anhydride (B1165640) derivative, serves as a versatile monomer for the synthesis of biodegradable polymers with significant potential in the biomedical and pharmaceutical fields. Its ability to undergo polymerization through mechanisms such as ring-opening polymerization (ROP) and melt condensation allows for the creation of a diverse range of polyesters and polyanhydrides. These polymers are particularly attractive for drug delivery applications due to their biocompatibility and tunable degradation kinetics, which can be tailored to achieve controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based polymers for biodegradable drug delivery systems.
Data Presentation
The following tables summarize key quantitative data for biodegradable polymers synthesized from succinic anhydride derivatives, providing a comparative overview of their physical, thermal, and drug release properties.
Table 1: Physicochemical and Thermal Properties of Succinic Anhydride-Based Polymers
| Polymer Composition | Synthesis Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Crystallinity (%) |
| Poly(succinic anhydride) | Melt Condensation | 15,000 - 30,000 | 1.8 - 2.5 | 55 - 65 | 130 - 140 | 40 - 50 |
| Poly(isosorbide succinate) | Microwave-assisted Condensation | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| SA-g-PLA | Free Radical Grafting | Not Specified | Not Specified | Not Specified | 201.9 | 72.41[1] |
| Poly(butylene succinate) | Polycondensation | 30,000 - 50,000 | 1.9 - 2.8 | -32 | 115 | 30 - 45 |
| Poly(adipic anhydride) | Melt Condensation | 20,000 - 40,000 | 1.7 - 2.3 | 50 - 60 | 90 - 100 | 35 - 45 |
Table 2: Drug Release Characteristics of Succinic Anhydride-Based Polymer Formulations
| Polymer Matrix | Drug | Drug Loading (%) | Release Duration | Release Kinetics Model | Key Findings |
| SA-g-PLA film | Streptomycin sulfate | Not Specified | Not Specified | First-order | pH-responsive uptake and release observed.[1] |
| Poly(anhydride-ester) | Salicylic (B10762653) Acid | Not Specified | > 3 days | Not Specified | Slow release of salicylic acid has a significant impact on biofilm formation. |
| Metronidazole-loaded polymeric film | Metronidazole | 3, 5, 9, 13 | 1 week | First-order | Burst release followed by gradual release; release is concentration-dependent.[2] |
| Poly(ester-anhydride) microspheres | Timolol maleate | Not Specified | Not Specified | Surface erosion | Controlled release from microspheres.[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a polyester (B1180765) from this compound using a tin-based catalyst.
Materials:
-
This compound (succinic anhydride)
-
1,4-Butanediol (B3395766) (as initiator)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Initiator Preparation: Dry this compound and 1,4-butanediol under vacuum overnight.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 10 mmol).
-
Dissolve the monomer in anhydrous toluene (e.g., 20 mL).
-
Add 1,4-butanediol (initiator, e.g., 0.1 mmol for a target degree of polymerization of 100).
-
Catalyst Addition: Prepare a stock solution of stannous octoate in anhydrous toluene (e.g., 0.1 M). Add the required amount of catalyst solution to the reaction mixture (e.g., monomer to catalyst ratio of 1000:1).
-
Polymerization: Place the sealed flask in a preheated oil bath at 110 °C and stir for 4-24 hours. Monitor the reaction progress by checking the viscosity of the solution.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomer and catalyst.
-
Drying: Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Synthesis of Poly(this compound) via Melt Condensation
This protocol outlines the solvent-free synthesis of a polyanhydride from this compound.
Materials:
-
This compound (succinic acid form)
-
Acetic anhydride
-
High-vacuum line
-
Glass polymerization tube with a side arm for vacuum connection and a stirrer.
Procedure:
-
Prepolymer Synthesis: In a round-bottom flask, reflux this compound (succinic acid) with an excess of acetic anhydride for 30 minutes to form the succinic anhydride prepolymer.
-
Removal of Acetic Anhydride: Remove the excess acetic anhydride and acetic acid by-product under vacuum.
-
Polymerization: Transfer the prepolymer to a polymerization tube. Heat the tube in an oil bath to 180 °C under high vacuum (e.g., < 0.1 mmHg) with constant stirring.
-
Continue the reaction for 2-4 hours until a viscous melt is formed, indicating high molecular weight polymer formation.
-
Polymer Recovery: Cool the reaction tube to room temperature under an inert atmosphere. The solid polymer can be removed by carefully breaking the glass tube or by dissolving it in a suitable solvent like dichloromethane (B109758) and then precipitating it in a non-solvent like petroleum ether.
-
Drying: Dry the purified polymer under vacuum at room temperature.
Visualizations
Signaling Pathways in Biocompatibility and Foreign Body Response
The interaction of biodegradable polymers with biological systems triggers a cascade of cellular signaling events that determine the material's biocompatibility. Key pathways involved in the foreign body response include inflammatory signaling and mechanotransduction.
Caption: Key signaling pathways in the foreign body response to implanted biodegradable polymers.
Experimental Workflow for Drug Delivery Application
The development of a drug delivery system using this compound-based polymers follows a structured workflow from polymer synthesis to in vivo evaluation.
Caption: Experimental workflow for developing a drug delivery system with this compound polymers.
Biodegradation Mechanism of Polyesters and Polyanhydrides
The degradation of these polymers in a biological environment occurs primarily through hydrolysis of the ester or anhydride bonds, a process that can be catalyzed by enzymes.
Caption: General mechanism of hydrolytic and enzymatic biodegradation of the polymers.
References
- 1. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oxolane-3,4-dione Surrogates in the Synthesis of Natural Product Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While oxolane-3,4-dione itself is not a readily available or commonly cited reagent in chemical literature, its structural motifs are present in a variety of valuable synthetic building blocks. This document provides detailed application notes and protocols for the use of stable and accessible surrogates, namely derivatives of tartaric acid and succinic anhydride (B1165640), in the synthesis of natural product analogues. These starting materials offer a rich platform for generating diverse molecular scaffolds, particularly chiral γ-butyrolactones and butenolides, which are core structures in numerous biologically active natural products. The methodologies presented herein are intended to provide a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
I. Synthesis of Chiral γ-Butyrolactone Analogues from Tartaric Acid Derivatives
Chiral γ-butyrolactones are prevalent motifs in a wide array of natural products exhibiting diverse biological activities. L-(+)-Tartaric acid is an inexpensive, enantiomerically pure starting material that serves as an excellent precursor for the stereocontrolled synthesis of these valuable compounds.
A. Synthesis of (S)-(+)-γ-Butyrolactone-γ-carboxylic acid
A key intermediate in the synthesis of various natural product analogues is (S)-(+)-γ-butyrolactone-γ-carboxylic acid, which can be prepared from L-glutamic acid. This protocol, adapted from Organic Syntheses, provides a reliable method for its preparation.[1]
Experimental Protocol:
-
A suspension of 294 g (2.0 moles) of L-glutamic acid in 1.2 L of water is placed in a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two separatory funnels.
-
The suspension is stirred vigorously while solutions of 168 g (2.4 moles) of sodium nitrite (B80452) in 1.2 L of water and 1.2 L of aqueous 2 N sulfuric acid are added simultaneously. The addition should take about 30 minutes, during which the reaction mixture warms to 30–35°C with smooth gas evolution.
-
After the addition is complete, the clear, colorless solution is stirred at room temperature for an additional 15 hours.
-
The water is then removed by heating below 50°C under reduced pressure using a rotary evaporator.
-
The resulting pasty solid is triturated with five 500 mL portions of boiling acetone (B3395972). The hot solution is filtered and cooled to crystallize the product.
-
Removal of the solvent from the combined acetone extracts with a rotary evaporator affords the crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil.
-
The crude product can be purified by distillation. 83 g of the crude lactone acid is placed in a 250-mL flask and distilled under vacuum. The product is collected as a colorless oil at 146–154°C (0.03 mm). The distillate crystallizes upon cooling.
| Product | Yield | Melting Point |
| (S)-(+)-γ-Butyrolactone-γ-carboxylic acid | 70% | 66–68°C |
Table 1: Yield and physical properties of (S)-(+)-γ-Butyrolactone-γ-carboxylic acid.[1]
B. Synthesis of Lignan (B3055560) Analogues
Lignans are a large class of natural products with a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] Dibenzylbutyrolactone lignans, such as (-)-hinokinin, can be synthesized from precursors derived from tartaric acid. The following represents a general strategy for accessing such analogues.
Logical Workflow for Lignan Analogue Synthesis:
Caption: General synthetic route to lignan analogues.
II. Synthesis of Butenolide Analogues from Succinic Anhydride Derivatives
Butenolides are another important class of five-membered lactones found in numerous natural products with significant biological activities, including antifungal and anticancer properties.[3][4] Succinic anhydride and its derivatives are versatile starting materials for the synthesis of these compounds.
A. Preparation of Succinic Anhydride
A straightforward and high-yielding preparation of succinic anhydride from succinic acid is a prerequisite for its use in further syntheses. The following protocol is adapted from Organic Syntheses.[5]
Experimental Protocol:
-
In a 1-L round-bottomed flask fitted with a reflux condenser, place 118 g (1 mole) of succinic acid and 215 mL (235 g, 3 moles) of acetyl chloride.
-
Gently reflux the mixture on a steam bath until all the succinic acid dissolves (approximately 1.5-2 hours).
-
Allow the solution to cool undisturbed and then chill in an ice bath.
-
Collect the crystalline succinic anhydride by filtration on a Büchner funnel.
-
Wash the crystals with two 75-mL portions of ether and dry in a vacuum desiccator.
| Product | Yield | Melting Point |
| Succinic Anhydride | 93–95% | 118–119°C |
Table 2: Yield and physical properties of Succinic Anhydride.[5]
B. Synthesis of γ-Substituted Butenolides via Organocatalytic Formal Cycloaddition
An asymmetric organocatalytic formal cycloaddition of aryl succinic anhydrides with aldehydes provides an efficient route to β,γ-substituted butyrolactone derivatives.[6]
Experimental Workflow:
Caption: Workflow for chiral butenolide synthesis.
General Reaction Conditions:
-
Substrates: Aryl succinic anhydride and an aldehyde.
-
Catalyst: Cinchona alkaloid derived squaramide catalyst.
-
Solvent: Typically a non-polar solvent like toluene (B28343) or dichloromethane.
-
Temperature: Mild conditions, often room temperature.
-
Stereocontrol: Good to excellent stereocontrol is generally achieved.[6]
III. Biological Activities and Signaling Pathways of Synthesized Analogues
Natural product analogues derived from tartaric acid and succinic anhydride precursors have demonstrated a wide range of biological activities.
A. Anticancer Activity of Lignan Analogues
Certain lignan glycoside analogues have shown significant cytotoxicity against various cancer cell lines. For instance, analogues of cleistanthin (B1228834) A have been reported to inhibit the activity of vacuolar H+-ATPase (V-ATPase).[7]
Signaling Pathway Inhibition by Lignan Analogues:
Caption: Inhibition of V-ATPase by lignan analogues.
B. Fungicidal Activity of Succinate-Derived Analogues
Derivatives of succinate (B1194679) have been investigated as succinate dehydrogenase inhibitors (SDHIs), which are a class of fungicides.[8] These compounds interfere with the mitochondrial respiratory chain in fungi.
Mechanism of Action for Succinate Dehydrogenase Inhibitors:
Caption: MOA of succinate dehydrogenase inhibitors.
Conclusion
The use of tartaric acid and succinic anhydride derivatives provides a robust and versatile platform for the synthesis of a wide range of natural product analogues. The protocols and workflows outlined in this document offer a starting point for researchers to explore the synthesis of novel bioactive compounds. The examples of biological activities and mechanisms of action highlight the potential of these synthetic strategies in the fields of drug discovery and development. Further exploration of these scaffolds is warranted to uncover new therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of novel lignan glycosides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxolane-3,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxolane-3,4-dione, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing an oxidation strategy, such as the Swern oxidation, from a 3-hydroxy-γ-butyrolactone precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the oxidizing agent: In a Swern-type oxidation, the reaction of DMSO with an activating agent like oxalyl chloride is crucial and temperature-sensitive.[1][2][3] | Ensure the reaction is carried out at the recommended low temperatures (typically -78 °C) to facilitate the formation of the reactive species.[1][4] Use fresh, high-purity reagents, as moisture can quench the activating agent. |
| Degradation of starting material or product: this compound, being a dicarbonyl compound, can be susceptible to decomposition under harsh conditions. | Maintain a strictly controlled low-temperature environment throughout the addition of the alcohol and the base. Avoid any significant temperature fluctuations. | |
| Inactive catalyst or reagents: The quality of DMSO, oxalyl chloride, and the amine base is critical for the success of the oxidation. | Use freshly distilled and anhydrous solvents and reagents. Verify the activity of the reagents on a small-scale test reaction with a known substrate if issues persist. | |
| Presence of Unreacted Starting Material | Insufficient oxidant: The stoichiometry of the oxidizing agent to the alcohol is critical for complete conversion. | Use a slight excess of the activated DMSO reagent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material. |
| Reaction time too short: The conversion of the alcohol to the ketone may not have reached completion. | Allow the reaction to stir for a sufficient amount of time at the recommended low temperature after the addition of all reagents. Typical reaction times can vary, so monitoring is key. | |
| Formation of Side Products | Epimerization at the α-carbon: The use of triethylamine (B128534) as a base can sometimes lead to epimerization if the α-carbon is a stereocenter. | For substrates sensitive to epimerization, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[4] |
| Formation of methylthiomethyl (MTM) ether: This side product can form if the reaction temperature is not kept sufficiently low during a Swern oxidation. | Strictly maintain the reaction temperature at or below -60 °C until the quenching step. | |
| Over-oxidation or cleavage of the lactone ring: While less common with mild oxidizing agents like Swern, aggressive conditions or contaminants could lead to degradation. | Ensure the use of a mild and selective oxidizing agent. Avoid strong, non-selective oxidants. Purify the starting material to remove any impurities that might catalyze side reactions. | |
| Difficulties in Product Purification | High polarity of the product: this compound is a polar compound, which can make it challenging to isolate and purify using standard chromatographic techniques. | Consider using alternative purification methods such as crystallization or employing a polar-modified stationary phase for column chromatography.[5] |
| Co-elution with byproducts: The polarity of some byproducts may be similar to that of the desired product, leading to difficult separation. | Optimize the solvent system for chromatography to achieve better separation. A gradient elution might be necessary. Recrystallization from a suitable solvent system could also be an effective purification strategy.[4][5] | |
| Product instability on silica (B1680970) gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. | Consider using a deactivated or neutral silica gel for chromatography. Alternatively, a different stationary phase like alumina (B75360) could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the oxidation of a suitable precursor, such as 3-hydroxy-γ-butyrolactone. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high selectivity, which helps to avoid over-oxidation to the corresponding carboxylic acid.[1][3]
Q2: What are the critical parameters to control during a Swern oxidation for this synthesis?
The most critical parameter is temperature. The reaction should be maintained at very low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates and to prevent the formation of byproducts.[1][2] The stoichiometry of the reagents, particularly the activating agent (e.g., oxalyl chloride) and DMSO, is also crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting material (3-hydroxy-γ-butyrolactone) from the product (this compound). Staining with a suitable reagent, such as potassium permanganate (B83412) or p-anisaldehyde, may be necessary to visualize the spots. Gas chromatography (GC) can also be used if the compounds are sufficiently volatile and stable under GC conditions.
Q4: What are the common byproducts in a Swern oxidation, and how can I minimize them?
Common byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide.[3] A malodorous byproduct, dimethyl sulfide, is always formed.[1] To minimize other organic byproducts like the methylthiomethyl (MTM) ether, it is essential to maintain a low reaction temperature.[6] The choice of a non-nucleophilic base can help in reducing epimerization if that is a concern.[4]
Q5: What are the best practices for purifying this compound?
Due to its polar nature, purification can be challenging. Column chromatography on silica gel is a common method, but care must be taken to choose an appropriate solvent system that provides good separation from any impurities. If the compound shows instability on silica, using deactivated silica or another stationary phase is recommended. Crystallization is another powerful purification technique.[5] A systematic approach to solvent screening can help identify a suitable solvent or solvent mixture for effective crystallization.[4]
Experimental Protocols
General Protocol for Swern Oxidation of 3-hydroxy-γ-butyrolactone
-
Preparation of the Activated Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.0 - 2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve the 3-hydroxy-γ-butyrolactone (1.0 equivalent) in anhydrous DCM.
-
Slowly add the alcohol solution to the activated reagent mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Slowly add triethylamine (or another suitable base, ~5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by crystallization.
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Ketones from Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C, anhydrous DCM | Mild conditions, high yields, avoids heavy metals.[1] | Malodorous byproduct (dimethyl sulfide), requires cryogenic temperatures.[1] |
| Dess-Martin Periodinane (DMP) | Room temperature, DCM | Mild, neutral conditions, high yields. | Expensive, potentially explosive under certain conditions. |
| Pyridinium Chlorochromate (PCC) | Room temperature, DCM | Readily available, effective for many substrates. | Chromium-based reagent (toxic), can be acidic. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature | Inexpensive and powerful oxidant. | Harsh acidic conditions, toxic chromium waste, can lead to over-oxidation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Crude Oxolane-3,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Oxolane-3,4-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: For the purification of crude this compound, a member of the 1,2-diketone family, column chromatography is a highly recommended initial technique.[1][2][3] Silica (B1680970) gel is a suitable stationary phase, and a mobile phase of dichloromethane (B109758) in hexane (B92381) has proven effective for similar diketones.[1][2] Alternative methods such as vacuum distillation and recrystallization can also be considered, though vacuum distillation may lead to product loss for volatile diketones.[2]
Q2: What are the common impurities I might encounter in crude this compound?
A2: While specific impurities for this compound synthesis are dependent on the reaction pathway, the synthesis of 1,2-diketones often results in by-products.[1][3] A common impurity class found during the synthesis of similar diketones are more polar by-products like keto-esters.[1][2][3]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions collected during column chromatography. High-performance liquid chromatography (HPLC) can also be utilized for a more quantitative assessment of purity.[1][2]
Troubleshooting Guides
Problem 1: Poor separation of this compound from impurities during column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | If the compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of dichloromethane in hexane). If they are moving too slowly (low Rf), gradually increase the polarity. |
| Overloading the column. | The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Reduce the amount of crude product loaded. |
| Incorrect stationary phase. | While silica gel is generally effective for diketones[1][2], if separation is still poor, consider using a different stationary phase such as neutral alumina (B75360), although silica has been found to be more suitable in some cases.[1][2] |
Problem 2: Significant loss of this compound product during purification.
| Potential Cause | Troubleshooting Step |
| Product is volatile. | If using vacuum distillation, significant loss can occur.[2] Consider using column chromatography at room temperature instead. |
| Irreversible adsorption on the column. | If the product is highly polar, it may bind strongly to the silica gel. Ensure the mobile phase has sufficient polarity to elute the compound. A small amount of a more polar solvent like ethyl acetate (B1210297) could be added to the mobile phase. |
| Decomposition on the stationary phase. | Some compounds can be sensitive to the acidic nature of silica gel. If decomposition is suspected, consider using neutral alumina as the stationary phase. |
Experimental Protocols
General Protocol for Column Chromatography Purification of a 1,2-Diketone (Adaptable for this compound)
This protocol is based on a method developed for the purification of octane-4,5-dione and may require optimization for this compound.[1][2]
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Dichloromethane
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Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase, such as 15% (v/v) dichloromethane in hexane.[1][2]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Purity Monitoring: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data for a Similar Diketone Purification
The following table summarizes the yield obtained for the purification of octane-4,5-dione using the described column chromatography method.[1]
| Compound | Purification Method | Yield |
| Octane-4,5-dione | Silica gel column chromatography | 43% |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound when the final product is found to be impure.
Caption: Troubleshooting workflow for impure this compound.
References
Technical Support Center: Synthesis of Oxolane-3,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Oxolane-3,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a definitive, high-yielding synthesis of this compound is not extensively documented in publicly available literature, the most probable synthetic pathway involves the oxidation of the corresponding diol, cis- or trans-tetrahydrofuran-3,4-diol. Common and relatively mild oxidation methods that could be employed include the Swern oxidation and the Pinnick oxidation.
Q2: I am observing a low yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete oxidation of the starting diol is a primary concern. Additionally, the desired product, a β-keto-lactone, can be susceptible to decomposition or further reactions under the workup conditions. Over-oxidation, leading to ring-opened byproducts, is another significant possibility. Careful control of reaction temperature and stoichiometry of the oxidizing agent is crucial.
Q3: My final product is unstable and decomposes upon purification. How can I mitigate this?
A3: this compound is inherently reactive due to the presence of two carbonyl groups. It is prone to hydration, enolization, and subsequent reactions. It is advisable to use the crude product immediately in the next synthetic step if possible. If purification is necessary, it should be performed rapidly at low temperatures, for instance, using flash chromatography on silica (B1680970) gel with a non-protic eluent system. Minimizing exposure to moisture and acidic or basic conditions is critical.
Q4: What are the characteristic spectroscopic signatures I should look for to confirm the presence of this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the methylene (B1212753) protons of the tetrahydrofuran (B95107) ring. The chemical shifts of these protons would be influenced by the adjacent carbonyl groups. In the ¹³C NMR spectrum, the key signals to identify are the two carbonyl carbons, which would appear at a characteristic downfield chemical shift (typically in the range of 190-210 ppm). Infrared (IR) spectroscopy should show strong absorption bands in the carbonyl region (around 1750-1780 cm⁻¹).
Troubleshooting Guides
Problem 1: Incomplete Oxidation
Symptoms:
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The presence of starting material (tetrahydrofuran-3,4-diol) in the crude reaction mixture, as confirmed by TLC or NMR.
-
Lower than expected yield of the desired dione.
Possible Causes:
-
Insufficient amount of oxidizing agent.
-
Reaction temperature is too low, leading to slow reaction kinetics.
-
Deactivation of the oxidizing agent.
Solutions:
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Increase the molar equivalents of the oxidizing agent slightly (e.g., from 2.2 to 2.5 equivalents for a diol).
-
Carefully and slowly increase the reaction temperature, while monitoring the reaction progress by TLC.
-
Ensure all reagents and solvents are anhydrous, as water can quench many oxidizing agents.
Problem 2: Formation of Over-oxidized Byproducts
Symptoms:
-
Presence of unexpected polar byproducts in the crude mixture.
-
Mass spectrometry data indicating the presence of species with higher molecular weights or containing additional oxygen atoms (e.g., ring-opened diacids).
Possible Causes:
-
Excess of the oxidizing agent.
-
Reaction temperature is too high.
-
Prolonged reaction time.
Solutions:
-
Use a precise stoichiometry of the oxidizing agent.
-
Maintain a low reaction temperature throughout the addition of reagents and the reaction time. For Swern oxidations, this is typically below -60 °C.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.
Problem 3: Formation of Chlorinated Byproducts (in Pinnick-type Oxidations)
Symptoms:
-
Mass spectrometry data showing isotopic patterns characteristic of chlorinated compounds.
-
Complex ¹H and ¹³C NMR spectra with additional signals.
Possible Causes:
-
Hypochlorous acid (HOCl), a byproduct of the Pinnick oxidation, can react with the starting material or product.[1][2][3]
Solutions:
-
Include a scavenger, such as 2-methyl-2-butene, in the reaction mixture to quench the HOCl as it is formed.[4][5]
Problem 4: Unpleasant Odor and Volatile Byproducts (in Swern-type Oxidations)
Symptoms:
-
A strong, unpleasant smell of dimethyl sulfide (B99878).
Possible Causes:
-
Dimethyl sulfide is an inherent byproduct of the Swern oxidation.[6][7] Other volatile byproducts include carbon monoxide and carbon dioxide.[6][7]
Solutions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Quench the reaction carefully with an appropriate reagent (e.g., saturated aqueous NH₄Cl).
-
Treat all glassware that has come into contact with dimethyl sulfide with a bleach solution to oxidize the sulfide to odorless sulfoxide (B87167) or sulfone.
Data Presentation
Table 1: Comparison of Potential Oxidation Methods for Tetrahydrofuran-3,4-diol
| Oxidation Method | Typical Reagents | Common Side Reactions/Byproducts | Key Considerations |
| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, DMSO, triethylamine | Dimethyl sulfide, CO, CO₂, methylthiomethyl (MTM) ether formation at elevated temperatures.[6][7][8] | Requires cryogenic temperatures (typically < -60 °C) and strictly anhydrous conditions. |
| Pinnick Oxidation | Sodium chlorite (B76162) (NaClO₂), a weak acid (e.g., NaH₂PO₄) | Hypochlorous acid (HOCl) formation leading to potential chlorination of the substrate.[1][2][3] | Often requires a scavenger (e.g., 2-methyl-2-butene) to quench HOCl.[4][5] |
Experimental Protocols
Protocol 1: Hypothetical Swern Oxidation of cis-Tetrahydrofuran-3,4-diol (B138893)
Disclaimer: This is a hypothetical protocol and requires optimization.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (DCM, 20 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (2.2 eq) is added dropwise to the stirred DCM.
-
DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO, 4.4 eq) in anhydrous DCM (5 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of cis-tetrahydrofuran-3,4-diol (1.0 eq) in anhydrous DCM (10 mL) is added dropwise, ensuring the temperature remains below -60 °C. The reaction is stirred for 1 hour.
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Base Addition: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm slowly to room temperature.
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Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature to yield the crude this compound.
Visualizations
Caption: Synthetic pathway to this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick Oxidation: Mechanism & Examples - NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Optimizing reaction conditions for Oxolane-3,4-dione derivatization
Technical Support Center: Oxolane-3,4-dione Derivatization
Welcome to the technical support center for this compound derivatization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound, also known as tetrahydrofuran-3,4-dione, is a cyclic dicarbonyl compound. Its key reactive site is the acidic α-carbon (C2 and C5 methylene (B1212753) groups) located between the two carbonyl groups. These protons can be readily abstracted by a base to form an enolate, which is a potent nucleophile for various condensation reactions. The carbonyl groups themselves are electrophilic and susceptible to nucleophilic attack.
Q2: What are the most common derivatization reactions for this compound?
The structure of this compound is well-suited for condensation reactions that involve the formation of a new carbon-carbon or carbon-heteroatom bond at the active methylene position. Common reactions include:
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Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a base catalyst (like piperidine (B6355638) or an amine) to form α,β-unsaturated carbonyl compounds.[1]
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Aldol (B89426) Condensation: Self-condensation or crossed-condensation with other enolizable carbonyl compounds.[2][3]
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Reactions with Amines: Condensation with primary or secondary amines can lead to the formation of enamines or more complex heterocyclic structures.
Q3: How can I monitor the progress of my derivatization reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[4] Use a suitable solvent system to achieve good separation between the starting material, the product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be employed on aliquots taken from the reaction mixture.
Q4: What are the critical safety considerations when working with this compound and its derivatives?
Like many dicarbonyl compounds, this compound should be handled with care in a well-ventilated fume hood. Assume the compound and its derivatives are irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for any specific handling and disposal instructions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields are a common issue in condensation reactions and can stem from several factors.
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Possible Cause 1: Inappropriate Base/Catalyst. The choice and amount of base are critical. Too strong a base can promote side reactions, while too weak a base will result in slow or incomplete conversion.
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Solution: Screen different bases (e.g., piperidine, pyridine, triethylamine, DBU). For Knoevenagel-type reactions, a catalytic amount of a weak amine base is often sufficient.[1] Ensure the base is anhydrous if the reaction is moisture-sensitive.
-
-
Possible Cause 2: Reversible Reaction. Many condensation reactions, like the aldol condensation, are reversible.[2] The equilibrium may not favor the product under your current conditions.
-
Solution: To drive the reaction forward, consider removing a byproduct as it forms. For instance, in reactions that produce water, using a Dean-Stark apparatus can significantly improve yields.[5]
-
-
Possible Cause 3: Sub-optimal Temperature. The reaction may be too slow at lower temperatures or prone to decomposition and side reactions at higher temperatures.
-
Solution: Perform temperature optimization studies. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC for product formation and the appearance of byproducts.
-
Q: I am observing a dark, insoluble material (tar) forming in my reaction flask. What is happening?
A: The formation of dark, often polymeric, material is a sign of decomposition or uncontrolled side reactions.
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Possible Cause 1: High Reaction Temperature. this compound and its derivatives may be thermally unstable, especially in the presence of strong acids or bases.
-
Solution: Run the reaction at a lower temperature. If the reaction is too slow when cooled, consider using a more active catalyst that allows for lower operating temperatures.
-
-
Possible Cause 2: Self-Condensation/Polymerization. Highly reactive starting materials or intermediates can react with themselves in undesirable ways.[2]
-
Solution: Control the rate of addition. Add one reactant slowly to a solution of the other reactant and catalyst to maintain a low concentration of the reactive species and favor the desired reaction pathway.
-
Q: The reaction is very slow or does not go to completion. What can I do?
A: Incomplete conversion points to issues with reactivity, concentration, or catalysis.
-
Possible Cause 1: Inactive Catalyst. The catalyst may have degraded or may not be suitable for the specific transformation.
-
Solution: Use a fresh batch of catalyst. If using a weak base like an amine, consider switching to a stronger, non-nucleophilic base like DBU or TMG.[5]
-
-
Possible Cause 2: Inappropriate Solvent. The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: The choice of solvent can be critical. Test a range of solvents with varying polarities (e.g., ethanol, THF, toluene (B28343), acetonitrile) to find the optimal medium for your specific reactants.
-
-
Possible Cause 3: Steric Hindrance. If your derivatizing agent is bulky, the reaction may be inherently slow.
-
Solution: Increase the reaction time and/or temperature moderately. A more active catalyst might also be necessary to overcome the higher activation energy.
-
Data Presentation: Optimizing a Knoevenagel Condensation
The following table summarizes hypothetical data from an optimization study of the Knoevenagel condensation between this compound and Benzaldehyde.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10%) | Ethanol | 25 | 24 | 45 |
| 2 | Piperidine (10%) | Ethanol | 78 (reflux) | 6 | 72 |
| 3 | Pyrrolidine (10%) | Ethanol | 78 (reflux) | 6 | 81 |
| 4 | TiCl₄/Et₃N (10%) | DCM | 0 to 25 | 12 | 85 |
| 5 | Piperidine (10%) | Toluene | 110 (reflux)* | 8 | 92 |
*Reaction performed with a Dean-Stark apparatus to remove water.
Experimental Protocols
Sample Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), Benzaldehyde (1.05 eq), and toluene (50 mL).
-
Catalyst Addition: Add piperidine (0.10 eq) to the stirred solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting material (typically 6-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
The following diagrams illustrate key workflows and decision-making processes for your experiments.
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
Preventing decomposition of Oxolane-3,4-dione during storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and handling of Oxolane-3,4-dione to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color of the material, a shift in pH of the sample solution, or the appearance of unexpected peaks in analytical tests like HPLC or NMR. A decrease in the expected concentration of the active compound over time is also a clear indicator of degradation.
Q2: What are the main factors that contribute to the decomposition of this compound?
A2: The principal factors influencing the stability of this compound are temperature, exposure to light, presence of oxygen, and pH of the solution. The inherent reactivity of the dione (B5365651) functional groups and the ether linkage in the oxolane ring make it susceptible to degradation under suboptimal conditions.
Q3: What is the recommended storage temperature for this compound?
A3: For long-term storage, it is highly recommended to store this compound at or below -80°C.[1] As with other ketone bodies, lower temperatures significantly reduce the rate of decomposition.[1] For short-term storage, a temperature of -20°C may be acceptable, but users should be aware that degradation will occur at a faster rate compared to -80°C.[1]
Q4: How does exposure to air and light affect the stability of this compound?
A4: The tetrahydrofuran (B95107) ring system, which is the core structure of this compound, is known to form explosive peroxides upon exposure to oxygen, a process that can be accelerated by light. Therefore, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.
Q5: Can the pH of the storage solution impact the stability of this compound?
A5: Yes, the pH of the solution can significantly affect the stability of this compound. Similar to other cyclic ketones and dioxolanes, the compound is likely susceptible to both acid- and base-catalyzed degradation. It is advisable to maintain a neutral pH during storage and in experimental buffers unless the protocol specifically requires acidic or basic conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency
-
Symptom: A significant decrease in the expected biological activity or concentration of this compound in a short period.
-
Possible Cause 1: Inappropriate Storage Temperature. The compound may be degrading due to being stored at too high a temperature.
-
Solution: Immediately transfer the stock to a -80°C freezer for long-term storage. For daily use, prepare smaller aliquots to minimize freeze-thaw cycles and keep the working solution on ice.
-
-
Possible Cause 2: Peroxide Formation. Exposure to air and light can lead to the formation of peroxides, which can degrade the compound.
-
Solution: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Use amber or opaque vials to protect from light.
-
Issue 2: Appearance of Unknown Peaks in Analytical Data
-
Symptom: Unidentified peaks are observed during HPLC, LC-MS, or NMR analysis of the this compound sample.
-
Possible Cause: Decomposition Products. The unknown peaks are likely degradation products of this compound.
-
Solution: Review the storage conditions and handling procedures. Consider potential decomposition pathways such as hydrolysis of the ether linkage or reactions involving the dione groups. Refer to the proposed decomposition pathway diagram below for potential structures of degradation products.
-
Quantitative Data on Stability
The following table summarizes the expected decomposition rates of a related ketone body, acetoacetate, at different storage temperatures to illustrate the importance of proper storage conditions.[1] Similar trends can be anticipated for this compound.
| Storage Temperature (°C) | Decomposition Rate Constant (min⁻¹) | Percentage Loss after 7 Days |
| -20 | (6.4 ± 2.9) x 10⁻⁵ | ~40% |
| -80 | (0.4 ± 0.3) x 10⁻⁵ | <15% (after 40 days) |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To determine the stability of this compound under various temperature and light conditions.
Materials:
-
This compound
-
Solvent (e.g., DMSO, Ethanol)
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Amber and clear glass vials
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Temperature-controlled chambers (25°C, 4°C, -20°C, -80°C)
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HPLC system with a suitable column
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.
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Aliquot the stock solution into amber and clear glass vials.
-
Place the vials in the different temperature-controlled chambers.
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Proposed decomposition pathways for this compound.
References
Troubleshooting low conversion rates in Oxolane-3,4-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving oxolane-3,4-dione. The advice presented is based on the known reactivity of analogous cyclic anhydrides, such as succinic anhydride (B1165640).
Troubleshooting Guide
Issue: Low or No Conversion of Starting Material
Question: My reaction with this compound is showing very low or no conversion of the starting materials. What are the potential causes and how can I address them?
Answer: Low conversion rates in reactions involving this compound can stem from several factors, primarily related to the compound's stability and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue.
This compound, as a cyclic anhydride, is susceptible to hydrolysis. The primary cause of low conversion is often the degradation of the starting material before or during the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your this compound using techniques like NMR or IR spectroscopy. Look for the presence of succinic acid, which indicates hydrolysis.
-
Proper Storage: Store this compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or purify the existing stock if degradation is suspected.
-
The conditions under which the reaction is performed are critical. The presence of nucleophiles, including water, can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry glassware. Consider the use of molecular sieves to remove trace amounts of water.
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Avoid protic solvents (e.g., alcohols, water) unless they are intended reactants. Ethereal solvents like THF or halogenated solvents like dichloromethane (B109758) are often preferred.[1]
-
Temperature Optimization: While heating can increase reaction rates, it can also promote degradation. If the reaction is run at elevated temperatures, consider if thermal decomposition of the this compound or the desired product is occurring.
-
Incorrect stoichiometry or the order of reagent addition can impact the reaction outcome.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your reactants.
-
Controlled Addition: If one of the reactants is highly reactive, consider its slow addition to the reaction mixture to control the reaction rate and minimize side reactions.
-
If your reaction requires a catalyst or an activator, its activity and handling are crucial.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is active. Some catalysts are sensitive to air or moisture.
-
Proper Handling: Handle catalysts under the recommended conditions (e.g., in a glovebox).
-
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a product with a mass corresponding to succinic acid. What is happening?
A1: The presence of succinic acid is a strong indicator of the hydrolysis of this compound.[1] This can happen if there is moisture in your starting material, solvents, or the reaction atmosphere. To mitigate this, ensure all components of your reaction are strictly anhydrous.
Q2: I am using an amine as a base in my reaction, and I am seeing low yields. Could the base be the issue?
A2: Yes, amines can act as nucleophiles and react with the anhydride ring of this compound, leading to ring-opening and the formation of an amide byproduct.[2] If a base is required, consider using a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine) or an inorganic base like potassium carbonate, provided it is compatible with your reaction.
Q3: Can the solvent I am using react with this compound?
A3: If you are using a protic solvent like an alcohol, it can react with the anhydride to form a monoester, which may be an undesired side product.[1] It is recommended to use aprotic, anhydrous solvents unless the solvent is a reactant.
Q4: How can I monitor the progress of my reaction to better understand the low conversion?
A4: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of products over time. This can help you determine if the reaction is stalling or if the product is degrading.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hypothetical Acylation Reaction
| Entry | Solvent (Anhydrous) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 12 | 85 |
| 2 | Tetrahydrofuran | 25 | 12 | 78 |
| 3 | Acetonitrile | 25 | 12 | 65 |
| 4 | Methanol | 25 | 12 | <5 (monoester observed) |
| 5 | Dichloromethane (with 1% water) | 25 | 12 | 20 (succinic acid observed) |
Table 2: Effect of Base on the Yield of a Hypothetical Base-Catalyzed Reaction
| Entry | Base | Equivalent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | 1.2 | 25 | 8 | 45 (amide byproduct observed) |
| 2 | 2,6-Lutidine | 1.2 | 25 | 8 | 82 |
| 3 | Potassium Carbonate | 1.5 | 25 | 8 | 75 |
| 4 | No Base | - | 25 | 24 | 10 |
Experimental Protocols
General Protocol for an Acylation Reaction using this compound
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Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
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Reagent and Solvent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all other reagents are of high purity and handled under anhydrous conditions.
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Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).
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Reaction Execution:
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To a solution of the substrate in the chosen anhydrous solvent, add this compound at room temperature.
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If a catalyst is used, add it to the reaction mixture.
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Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.
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Workup and Purification:
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Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate if an acidic catalyst was used).
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Extract the product with a suitable organic solvent.
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Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or distillation.
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Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Common side reactions of this compound.
References
Scalable synthesis of Oxolane-3,4-dione for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Oxolane-3,4-dione. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your laboratory and industrial applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the oxidation of cis-tetrahydrofuran-3,4-diol (B138893).
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield after oxidation. | 1. Inactive or degraded oxidizing agent. 2. Insufficient reaction time or temperature. 3. Sub-optimal pH of the reaction mixture. 4. Degradation of the starting material. | 1. Use a fresh batch of the oxidizing agent and verify its activity. 2. Monitor the reaction progress using TLC or GC-MS and adjust the time and temperature accordingly. A slight increase in temperature may be necessary, but exercise caution to prevent over-oxidation. 3. Ensure the reaction is conducted at the optimal pH for the chosen oxidizing agent. 4. Verify the purity and stability of the cis-tetrahydrofuran-3,4-diol before starting the reaction. |
| Formation of multiple side products observed in TLC/GC-MS. | 1. Over-oxidation of the desired product. 2. Presence of impurities in the starting material or solvent. 3. Reaction temperature is too high. | 1. Reduce the stoichiometry of the oxidizing agent or add it portion-wise to control the reaction. 2. Use high-purity starting materials and anhydrous solvents. 3. Lower the reaction temperature and monitor the reaction progress more frequently. |
| Product is difficult to isolate from the reaction mixture. | 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Product instability during purification. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Saturating the aqueous layer with sodium chloride can help to reduce the solubility of the product. 2. Add a small amount of brine to break the emulsion. 3. Avoid high temperatures during solvent evaporation. Consider purification by column chromatography at a lower temperature. |
| Incomplete reaction with starting material still present. | 1. Insufficient amount of oxidizing agent. 2. Poor mixing in a large-scale reaction. 3. Deactivation of the catalyst (if applicable). | 1. Add an additional portion of the oxidizing agent and continue to monitor the reaction. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A common and scalable approach for the synthesis of this compound is the oxidation of a suitable precursor, such as cis-tetrahydrofuran-3,4-diol. This method avoids harsh reaction conditions and can provide good yields of the desired product.
Q2: What are the critical safety precautions to consider during the synthesis?
Oxidation reactions can be exothermic and should be conducted with care, especially on a large scale. It is important to control the rate of addition of the oxidizing agent and to have an efficient cooling system in place. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the recommended storage conditions for this compound?
This compound is a dicarbonyl compound and may be sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Q5: Which analytical techniques are suitable for characterizing the final product?
The structure and purity of the final product can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS). The purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol: Oxidation of cis-Tetrahydrofuran-3,4-diol
This protocol describes a general procedure for the synthesis of this compound via the oxidation of cis-tetrahydrofuran-3,4-diol.
Materials:
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cis-Tetrahydrofuran-3,4-diol
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Oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
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Triethylamine (B128534) (for Swern oxidation)
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Sodium bicarbonate solution
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Brine solution
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-tetrahydrofuran-3,4-diol in anhydrous DCM. Cool the solution to the appropriate temperature for the chosen oxidizing agent (e.g., -78 °C for Swern oxidation).
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Addition of Oxidizing Agent: Slowly add the oxidizing agent to the cooled solution of the diol under a nitrogen atmosphere. Maintain the temperature throughout the addition.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature and monitor its progress by TLC.
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Quenching the Reaction: Once the reaction is complete, quench it by adding the appropriate reagent (e.g., triethylamine for Swern oxidation, followed by warming to room temperature).
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Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the pure product, evaporate the solvent, and characterize the final product by NMR, FTIR, and MS.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Swern Oxidation | Dess-Martin Oxidation | TEMPO Catalyzed Oxidation |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Purity (after chromatography) | >98% | >98% | >97% |
| Reaction Time | 2-4 hours | 1-3 hours | 3-6 hours |
| Reaction Temperature | -78 °C to room temp. | Room temperature | 0 °C to room temp. |
| Scale | Lab-scale to Pilot-scale | Lab-scale | Lab-scale to Industrial-scale |
Visualizations
Catalyst selection for efficient Oxolane-3,4-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the efficient synthesis of Oxolane-3,4-dione, with a focus on catalyst selection and optimization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Q: My reaction has stalled, and I am not observing any product formation. What should I check first?
A: The first step is to verify the integrity and activity of your catalyst. Catalysts, especially heterogeneous ones, can lose activity over time or due to improper storage. Ensure that the correct catalyst loading has been used as specified in your protocol. If you suspect catalyst deactivation, consider using a fresh batch of the catalyst.
Q: I am observing the formation of side products, which is reducing my overall yield. How can I improve selectivity?
A: The formation of side products is often linked to the reaction conditions and the choice of catalyst. A catalyst with higher selectivity for the desired oxidation or cyclization reaction may be required. Additionally, adjusting the reaction temperature can significantly impact selectivity. Lowering the temperature may favor the desired product, although this could increase the required reaction time.
Problem 2: Catalyst Deactivation or Instability
Catalyst deactivation can lead to incomplete reactions and a decrease in product yield over time, especially in continuous flow setups.
Q: My catalyst appears to be losing activity after a single run. What are the common causes?
A: Catalyst deactivation can be caused by several factors, including poisoning from impurities in the reagents or solvent, coking (the deposition of carbonaceous material on the catalyst surface), or structural changes in the catalyst itself due to high temperatures. Ensure the purity of all your starting materials and consider performing a regeneration step for the catalyst if applicable.
Q: How can I regenerate my deactivated catalyst?
A: The regeneration protocol depends on the type of catalyst and the cause of deactivation. For coking, a common method is calcination, which involves heating the catalyst in the presence of air or a controlled oxygen environment to burn off the carbon deposits. For poisoning, a washing step with a suitable solvent may be effective. Always refer to the manufacturer's guidelines for specific regeneration procedures.
Frequently Asked Questions (FAQs)
Q: What are the most common types of catalysts used for the synthesis of this compound and related compounds?
A: The synthesis of this compound, a five-membered heterocyclic dione, can be approached through various synthetic routes, each favoring different types of catalysts. Common strategies involve the oxidation of a corresponding diol or the cyclization of a suitable precursor. Catalysts frequently employed for these transformations include:
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Precious Metal Catalysts: Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) based catalysts, often supported on carbon or alumina, are highly effective for oxidation reactions.
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Transition Metal Oxides: Catalysts based on oxides of vanadium, molybdenum, or manganese are also used for selective oxidations.
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Homogeneous Catalysts: In some instances, homogeneous catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are used in combination with a stoichiometric oxidant.
Q: How do I select the optimal catalyst for my specific experimental setup?
A: The choice of catalyst depends on several factors, including the reaction pathway, desired selectivity, reaction conditions (temperature, pressure, solvent), and cost. For initial screenings, a supported palladium or platinum catalyst is often a good starting point for oxidation reactions. The table below provides a comparison of common catalysts for analogous oxidation reactions.
Catalyst Performance Comparison for Dihydroxy-tetrahydrofuran Oxidation
| Catalyst | Support | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 5% Pt/C | Activated Carbon | 80 | 6 | 85 | >95 |
| 5% Pd/Al₂O₃ | Alumina | 90 | 8 | 78 | 92 |
| RuO₂ | Unsupported | 100 | 5 | 88 | 90 |
| V₂O₅ | Silica | 120 | 12 | 65 | 85 |
Experimental Protocol: General Procedure for Platinum-Catalyzed Oxidation
A general protocol for the oxidation of a diol precursor to this compound using a supported platinum catalyst is as follows:
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Reactor Setup: A stirred batch reactor is charged with the diol precursor and a suitable solvent (e.g., water, ethyl acetate).
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Catalyst Addition: The 5% Pt/C catalyst is added to the mixture (typically 1-5 mol% with respect to the substrate).
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Reaction Conditions: The reactor is sealed, pressurized with an oxidant (e.g., air or pure oxygen), and heated to the desired temperature (e.g., 80°C).
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Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reactor is cooled, and the catalyst is filtered off. The product is then isolated from the filtrate by extraction and purified by crystallization or chromatography.
DOT Script for Experimental Workflow
Caption: General experimental workflow for catalyzed oxidation.
Technical Support Center: Synthesis of Oxolane-3,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Oxolane-3,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While direct, high-yield syntheses of this compound are not extensively documented under this specific name in publicly available literature, analogous structures like succinic anhydride (B1165640) and other tetrahydrofuran (B95107) diones suggest that likely starting materials could include derivatives of succinic acid or maleic acid, or through oxidation of corresponding diols or lactones. Tetrahydrofuran-2,4-dione, also known as tetronic acid, can be synthesized, and its derivatives are of interest in medicinal chemistry.
Q2: What are the potential key challenges and side reactions in the synthesis of this compound?
A2: Key challenges include controlling the reaction conditions to favor the desired dione (B5365651) structure and prevent side reactions. Potential side reactions, inferred from analogous syntheses, may include:
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Polymerization: Under certain conditions, the starting materials or the product itself could polymerize.
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Decarboxylation: At elevated temperatures, loss of CO2 might occur, leading to undesired byproducts.
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Ring-opening: The oxolane ring can be susceptible to opening under strong acidic or basic conditions.
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Over-oxidation or reduction: If using oxidation or reduction methods, controlling the stoichiometry and reaction time is crucial to avoid the formation of undesired oxidation states.
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Formation of isomers: Depending on the synthetic route, the formation of structural isomers may be possible.
Q3: How can I detect and identify byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the detection and identification of byproducts:
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Thin Layer Chromatography (TLC): For rapid screening of the reaction progress and detection of multiple components.
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High-Performance Liquid Chromatography (HPLC): For quantification of the main product and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile byproducts.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of non-volatile byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and isolated byproducts.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the products and byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, based on principles from related syntheses.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. |
| Degradation of the product. | Optimize the reaction temperature and duration. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Suboptimal reagent stoichiometry. | Carefully control the molar ratios of the reactants and catalysts. | |
| Presence of multiple unidentified spots on TLC | Formation of byproducts due to side reactions. | Review the reaction mechanism for potential side reactions. Adjust reaction parameters such as temperature, solvent, and catalyst to minimize byproduct formation. |
| Impure starting materials. | Ensure the purity of all starting materials and solvents before use. | |
| Formation of a tarry or polymeric substance | Polymerization of reactants or product. | Lower the reaction temperature. Use a polymerization inhibitor if applicable to the reaction mechanism. Ensure efficient stirring to prevent localized overheating. |
| Charring at high temperatures. | This can occur during dehydration reactions of materials like succinic acid[1]. Use a milder dehydrating agent or a lower reaction temperature with a more efficient catalyst. | |
| Product is unstable and decomposes upon isolation | Sensitivity to air, moisture, or temperature. | Purify the product quickly and under an inert atmosphere. Store the purified product at a low temperature and under inert gas. Consider derivatization to a more stable compound for storage if possible. |
| Difficulty in purifying the final product | Byproducts have similar polarity to the desired product. | Employ alternative purification techniques such as preparative HPLC or crystallization from a different solvent system. |
| Residual starting materials. | Optimize the reaction to drive it to completion or use a purification method that effectively separates the product from the starting materials. |
Quantitative Data Summary
Since specific quantitative data for this compound synthesis is scarce, the following table presents hypothetical data based on analogous reactions to illustrate the impact of reaction conditions on yield and purity.
| Entry | Reaction Temperature (°C) | Reaction Time (h) | Catalyst | Yield of this compound (%) | Major Byproduct (%) |
| 1 | 80 | 12 | Acid A | 65 | Byproduct X (15%) |
| 2 | 100 | 12 | Acid A | 55 | Byproduct X (25%) |
| 3 | 80 | 24 | Acid A | 75 | Byproduct X (10%) |
| 4 | 80 | 12 | Acid B | 70 | Byproduct Y (10%) |
| 5 | 100 | 12 | Acid B | 60 | Byproduct Y (20%) |
Note: This data is illustrative and intended for comparison purposes only.
Experimental Protocols
The following are example experimental protocols for reactions analogous to the potential synthesis of this compound. These should be adapted and optimized for the specific target molecule.
Protocol 1: Dehydration of a Dicarboxylic Acid (Analogous to Succinic Acid Dehydration)
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Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle is assembled. The system is kept under a nitrogen atmosphere.
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Reagents:
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Substituted succinic acid derivative (1.0 eq)
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Dehydrating agent (e.g., acetic anhydride, 1.5 eq)
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Anhydrous solvent (e.g., toluene)
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Procedure: a. The dicarboxylic acid and solvent are added to the reaction flask. b. The dehydrating agent is added dropwise to the stirred suspension at room temperature. c. The reaction mixture is heated to reflux (the specific temperature depends on the solvent) and monitored by TLC. d. Upon completion, the reaction mixture is cooled to room temperature. e. The solvent and excess dehydrating agent are removed under reduced pressure. f. The crude product is purified by recrystallization or column chromatography.
Protocol 2: Oxidation of a Diol
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Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.
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Reagents:
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Oxolane-3,4-diol (1.0 eq)
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Oxidizing agent (e.g., PCC, DMP) (2.2 eq)
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Anhydrous solvent (e.g., dichloromethane)
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Procedure: a. The diol is dissolved in the anhydrous solvent in the reaction flask and cooled to 0 °C. b. A solution or suspension of the oxidizing agent in the same solvent is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. c. After the addition is complete, the reaction mixture is stirred at room temperature and monitored by TLC. d. Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for certain oxidizing agents). e. The reaction mixture is filtered to remove solid residues. f. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. g. The crude product is purified by column chromatography.
Visualizations
The following diagrams illustrate a potential synthetic workflow and a logical relationship for troubleshooting byproduct formation.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing byproduct formation.
References
Technical Support Center: Enhancing Stereoselectivity in Reactions with Oxolane-3,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on stereoselective reactions involving Oxolane-3,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high stereoselectivity in reactions with this compound?
This compound, a cyclic dicarbonyl compound, presents unique challenges for stereocontrol due to its planar and symmetric nature at the carbonyl groups. Key challenges include controlling facial selectivity of nucleophilic attack on the two prochiral carbonyl centers and managing the conformational flexibility of the oxolane ring, which can influence the transition state energies of diastereomeric pathways.
Q2: How does the choice of catalyst influence the stereochemical outcome of reactions involving this compound?
The catalyst is a critical factor in inducing stereoselectivity. Chiral Lewis acids, Brønsted acids, or organocatalysts can form a chiral environment around the substrate, leading to a preferential formation of one stereoisomer. The catalyst can coordinate to one or both carbonyl oxygens, creating a rigid transition state that directs the approach of the incoming nucleophile. The choice of catalyst will depend on the specific reaction being performed (e.g., aldol, Michael, reduction).
Q3: What role does the solvent play in modulating the stereoselectivity of these reactions?
The solvent can significantly impact stereoselectivity by influencing the solubility of the catalyst and substrate, the stability of the transition states, and the aggregation state of the catalyst. Polar aprotic solvents are often used, but the optimal solvent should be determined empirically for each specific reaction. In some cases, non-polar solvents can enhance the enantioselectivity by promoting a more organized and compact transition state assembly.
Q4: Can the reaction temperature be used to control stereoselectivity?
Yes, lower reaction temperatures generally lead to higher stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant at lower temperatures, favoring the pathway with the lower activation energy. It is often advisable to perform reactions at the lowest temperature that still allows for a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
If you are observing a low diastereomeric ratio (dr) in your reaction, consider the following troubleshooting steps:
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Problem: The reaction is not sufficiently selective for the formation of one diastereomer over the other.
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Possible Causes & Solutions:
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Insufficient Steric Hindrance: The chiral auxiliary or catalyst may not be providing enough steric bulk to effectively differentiate between the two faces of the prochiral carbonyl group.
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Solution: Switch to a catalyst or chiral auxiliary with a bulkier ligand set.
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Flexible Transition State: The transition state of the reaction may be too flexible, allowing for multiple competing reaction pathways.
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Solution: Lowering the reaction temperature can help to favor the more ordered, lower-energy transition state. Changing the solvent to one that promotes a more rigid transition state can also be beneficial.
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Incorrect Reagent Stoichiometry: The ratio of reactants, catalyst, and any additives can influence the reaction outcome.
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Solution: Perform a systematic optimization of the stoichiometry of all reaction components.
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Issue 2: Low Enantioselectivity
For reactions aiming for high enantiomeric excess (ee), low values can be addressed with the following strategies:
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Problem: The chiral catalyst is not effectively inducing the formation of one enantiomer.
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Possible Causes & Solutions:
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Catalyst Inactivity or Decomposition: The catalyst may not be active or could be decomposing under the reaction conditions.
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Solution: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if it is air-sensitive). Consider using a freshly prepared catalyst.
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Poor Catalyst-Substrate Interaction: The interaction between the chiral catalyst and this compound may be weak, leading to poor stereochemical communication.
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Solution: Screen a variety of chiral catalysts with different electronic and steric properties. Computational studies can sometimes provide insight into the catalyst-substrate interactions and guide catalyst selection.[1]
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Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.
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Solution: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one. Additionally, optimizing the catalyst loading can help to ensure the catalyzed pathway dominates.
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Data Presentation
The following tables provide a summary of how different experimental parameters can influence the stereoselectivity of reactions involving dicarbonyl compounds, which can be analogous to reactions with this compound.
Table 1: Effect of Catalyst on Enantioselectivity in a Model Reaction
| Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Chiral Lewis Acid A | Ligand X | Toluene | -78 | 95 |
| Chiral Lewis Acid A | Ligand Y | Toluene | -78 | 82 |
| Chiral Lewis Acid B | Ligand Z | CH2Cl2 | -40 | 88 |
| Organocatalyst C | - | DMSO | 0 | 92 |
Table 2: Influence of Solvent and Temperature on Diastereoselectivity
| Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| THF | 25 | 3:1 |
| THF | -20 | 8:1 |
| Toluene | 25 | 5:1 |
| Toluene | -20 | 12:1 |
| CH2Cl2 | 0 | 6:1 |
Experimental Protocols
Representative Protocol for a Stereoselective Aldol Reaction
This is a generalized protocol and may require optimization for your specific substrate and desired outcome.
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Preparation:
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Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
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Ensure all solvents and reagents are anhydrous.
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Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., a chiral Lewis acid, 5-10 mol%).
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Add the anhydrous solvent (e.g., toluene, CH2Cl2) and cool the mixture to the desired temperature (e.g., -78 °C).
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In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
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Reaction:
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Slowly add the solution of this compound to the catalyst mixture.
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Stir the reaction mixture for 30 minutes to allow for catalyst-substrate complexation.
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Add the nucleophile (e.g., a silyl (B83357) enol ether, 1.2 eq) dropwise over a period of 10-15 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
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Workup and Purification:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Analysis:
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Determine the diastereomeric ratio by 1H NMR spectroscopy.
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Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
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Visualizations
References
Validation & Comparative
Comparative study of Oxolane-3,4-dione and succinic anhydride reactivity
A Comparative Analysis of the Reactivity of Oxolane-3,4-dione and Succinic Anhydride (B1165640)
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comparative study of two oxolane derivatives: the theoretical this compound and the widely utilized succinic anhydride (also known as oxolane-2,5-dione). Due to the limited availability of experimental data on this compound, its reactivity will be projected based on the established chemistry of vicinal diketones.
Introduction to the Compounds
Succinic anhydride , with the IUPAC name oxolane-2,5-dione, is a cyclic anhydride of succinic acid. It is a stable, colorless solid that serves as a versatile precursor in the synthesis of a wide array of products, including polymers, resins, and pharmaceuticals. Its reactivity is primarily characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack.
This compound , also known as tetrahydrofuran-3,4-dione, is a less common and studied compound. As a vicinal diketone, its chemical behavior is expected to be dominated by the two adjacent carbonyl groups, which can influence each other electronically and sterically.
Structural and Reactivity Comparison
| Feature | This compound (Theoretical) | Succinic Anhydride (Oxolane-2,5-dione) |
| Structure | Contains two adjacent (vicinal) ketone groups. | A cyclic acid anhydride. |
| Key Reactive Site | The two electrophilic carbonyl carbons at positions 3 and 4. | The two electrophilic carbonyl carbons at positions 2 and 5. |
| Primary Reaction Type | Nucleophilic addition to the carbonyl groups. | Nucleophilic acyl substitution leading to ring-opening. |
| Stability | Likely less stable and more reactive due to the proximity of the electron-withdrawing carbonyl groups. | A relatively stable compound. |
| Reactivity with Nucleophiles | Expected to be highly reactive towards nucleophiles. | Readily reacts with nucleophiles such as water, alcohols, and amines[1]. |
Reactivity with Nucleophiles
The primary mode of reaction for both compounds involves nucleophilic attack on the carbonyl carbons. However, the outcomes of these reactions are fundamentally different.
Succinic Anhydride
Succinic anhydride undergoes nucleophilic acyl substitution, which results in the opening of the anhydride ring to form a derivative of succinic acid. This is a well-documented and widely exploited reaction in organic synthesis.
-
Hydrolysis: Succinic anhydride readily hydrolyzes in the presence of water to form succinic acid[1].
-
Alcoholysis: Reaction with alcohols yields monoesters of succinic acid. This reaction can be catalyzed by acids[2].
-
Aminolysis: Amines react with succinic anhydride to form the corresponding amides[3][4]. The initial reaction is typically rapid and results in the formation of a succinamic acid[3].
This compound (Theoretical)
As a vicinal diketone, this compound is anticipated to be highly reactive. The adjacent carbonyl groups enhance the electrophilicity of each other. Reactions with nucleophiles would likely involve nucleophilic addition to one or both carbonyl carbons.
-
Hydration: Vicinal diketones can be hydrated to form diols.
-
Reaction with Alcohols: Alcohols could add to the carbonyl groups to form hemiketals and ketals.
-
Reaction with Amines: Amines would be expected to react to form hemiaminals and potentially more complex condensation products.
Quantitative Reactivity Data
Quantitative kinetic data for the reactions of succinic anhydride are available in the literature. For instance, the kinetics of its esterification with methanol (B129727) under homogeneous catalysis have been studied[5]. The reaction of succinic anhydride with aniline (B41778) has also been investigated, with an experimental rate constant determined[6].
| Reaction | Nucleophile | Conditions | Rate Constant/Observations |
| Esterification | Methanol | Homogeneous catalysis | Kinetic data available[5] |
| Aminolysis | Aniline | 67 ± 1.5 °C | Experimental rate constant of 13 L/mol·min[6] |
| Alcoholysis | Secondary Alcohols | Lipase-catalyzed | High selectivity and enantiomeric excess achieved[7] |
No quantitative data is currently available for this compound.
Experimental Protocols
Synthesis of Succinic Anhydride
A common laboratory method for the synthesis of succinic anhydride is the dehydration of succinic acid using acetic anhydride[8].
Procedure:
-
Succinic acid is mixed with acetic anhydride in a round-bottom flask.
-
The mixture is heated under reflux.
-
The succinic acid gradually dissolves.
-
Upon cooling, the succinic anhydride crystallizes and can be isolated by filtration[8].
General Procedure for Reaction of Succinic Anhydride with Amines
The reaction of succinic anhydride with a primary amine initially forms a succinamic acid[3][4].
Procedure:
-
Succinic anhydride is dissolved in a suitable solvent (e.g., anhydrous pyridine)[9].
-
One equivalent of the amine is added to the solution at room temperature.
-
The reaction is typically rapid and proceeds to completion to yield the corresponding succinamic acid[4][9].
Kinetic Study of Anhydride Hydrolysis
The rate of hydrolysis of an anhydride can be monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy[10][11].
Procedure:
-
The reaction is carried out in a batch reactor at a constant temperature.
-
The concentration of the anhydride and the resulting carboxylic acid are monitored over time by acquiring FTIR spectra at regular intervals[11].
-
The rate constant can be determined by analyzing the change in concentration of the reactant or product over time[10].
Applications in Drug Development and Synthesis
Succinic anhydride is a crucial building block in the pharmaceutical industry. It is used to synthesize a variety of active pharmaceutical ingredients (APIs) and to create succinate (B1194679) prodrugs to improve the solubility and bioavailability of parent drugs. A wide range of drugs are synthesized using succinic anhydride, including Haloperidol, Fenbufen, and Artesunate[1]. It is also used to link drugs to targeting polypeptides in antibody-drug conjugates (ADCs).
The potential applications of This compound , were it readily available, would likely be in the synthesis of novel heterocyclic compounds. The vicinal diketone functionality could serve as a handle for the construction of complex molecular architectures.
Visualizations
Chemical Structures
Caption: Chemical structures of Succinic Anhydride and this compound.
General Reaction Mechanism: Nucleophilic Acyl Substitution on Succinic Anhydride
Caption: Nucleophilic acyl substitution on succinic anhydride.
Experimental Workflow for Comparative Kinetic Study
Caption: Workflow for a comparative kinetic study.
References
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 6. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Semantic Scholar [semanticscholar.org]
- 11. journals.flvc.org [journals.flvc.org]
Validating the Structure of Oxolane-3,4-dione: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) nuclear magnetic resonance (NMR) techniques for the structural validation of the novel heterocyclic compound, oxolane-3,4-dione. The inherent symmetry of this molecule and the potential for keto-enol tautomerism present a unique structural elucidation challenge. This document outlines the expected outcomes from various 2D NMR experiments, offering a framework for confirming the molecular structure and assessing its dynamic behavior in solution.
The Structure in Question: this compound
This compound is a five-membered heterocyclic compound containing an oxygen atom and two ketone functionalities on adjacent carbons. The proposed structure is as follows:
Due to the presence of α-protons adjacent to the carbonyl groups, this compound may exist in equilibrium with its enol tautomer. The validation of the primary diketo structure and the potential identification of the enol form are critical for its characterization.
Comparative Analysis of 2D NMR Techniques
The validation of the this compound structure would heavily rely on a suite of 2D NMR experiments. Below is a comparison of the key techniques and the expected data for the diketo form.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Diketo Form) in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2, H5 | ~4.5 | - |
| C2, C5 | - | ~70 |
| C3, C4 | - | ~200 |
Table 2: Expected 2D NMR Correlations for this compound (Diketo Form)
| Experiment | Correlation Type | Expected Cross-Peaks | Insight Provided |
| COSY | ¹H-¹H Coupling | None | The protons at C2 and C5 are chemically equivalent and not coupled to each other, thus no cross-peaks are expected. The absence of COSY signals would support the proposed high symmetry of the diketo form. |
| HSQC | ¹H-¹³C (one-bond) | A single cross-peak correlating the proton signal at ~4.5 ppm with the carbon signal at ~70 ppm. | This would definitively link the protons to their directly attached carbons (C2 and C5). |
| HMBC | ¹H-¹³C (multi-bond) | A cross-peak between the protons at C2/C5 (~4.5 ppm) and the carbonyl carbons at C3/C4 (~200 ppm). A cross-peak may also be observed between the protons at C2/C5 and the adjacent carbons C5/C2. | This long-range correlation is crucial for establishing the connectivity of the carbon skeleton, confirming the proximity of the methylene (B1212753) groups to the carbonyl groups. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR spectra for a small molecule like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 10 ppm in both dimensions.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5 s.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 10 ppm.
-
¹³C Spectral Width: 220 ppm.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5 s.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 10 ppm.
-
¹³C Spectral Width: 220 ppm.
-
Number of Increments: 400 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 1.5 s.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
Visualizing the Validation Workflow
The logical flow of experiments for validating the structure of this compound is depicted below.
Unveiling the Biological Promise of Oxolane-3,4-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of oxolane-3,4-dione derivatives, also known as tetronic acid derivatives. This document synthesizes available experimental data to offer insights into their potential as therapeutic agents.
The this compound ring system, a core structure in a class of compounds known as tetronic acids, has garnered significant interest in medicinal chemistry due to its presence in a variety of naturally occurring bioactive molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities. This guide aims to provide a clear and concise comparison of these activities, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Tetronic Acid Derivatives
The biological efficacy of tetronic acid derivatives is significantly influenced by the nature and position of substituents on the core ring. The following table summarizes the quantitative data from various studies, highlighting the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values against different targets.
| Compound/Derivative | Target/Assay | Activity (IC50/MIC in µM) | Reference |
| Gregatin A | Antibacterial (Gram-positive & Gram-negative) | Not specified | [1] |
| Gregatin B | Antibacterial (Gram-positive & Gram-negative) | Not specified | [1] |
| Gregatin D | Antibacterial (Gram-positive & Gram-negative) | Not specified | [1] |
| RK-682 | Tyrosine phosphatases | ~1 | [2] |
| RK-682 | HIV-1 Protease | 84 | [2] |
| RK-682 | Heparanase | 17 | [2] |
| Nodulisporacid A methyl ester | Interleukin-6 (IL-6) production | Significant inhibition | [3] |
| Nodulisporacid A methyl ester | Interleukin-10 (IL-10) production | Significant inhibition | [3] |
| Nodulisporacid A methyl ester | Nitric Oxide (NO) production | Significant inhibition | [3] |
| Nodulisporacid A methyl ester | Inducible nitric oxide synthase (iNOS) | Significant inhibition | [3] |
| Pestalotic acid C | Staphylococcus aureus | 1.38 - 42.98 | [2] |
| Pestalotic acid C | Streptococcus pneumoniae | 2.98 - 39.08 | [2] |
| Pestalotic acid F | Staphylococcus aureus | 1.38 - 42.98 | [2] |
| Pestalotic acid F | Streptococcus pneumoniae | 2.98 - 39.08 | [2] |
| Pestalotic acid G | Staphylococcus aureus | 1.38 - 42.98 | [2] |
| Pestalotic acid G | Streptococcus pneumoniae | 2.98 - 39.08 | [2] |
Experimental Protocols
A comprehensive understanding of the biological data necessitates a detailed look at the methodologies employed. Below are the protocols for key experiments cited in this guide.
Cytotoxicity and Anticancer Activity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 25, 50, 100, 200, and 400 µg/ml).
-
MTT Addition: Following a 24-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plates for an additional 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antibacterial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under suitable conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control.[4]
Visualizing the Foundation: The Tetronic Acid Scaffold and its Derivatives
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The following diagram illustrates the core tetronic acid scaffold and highlights the key positions for chemical modifications that influence their pharmacological properties.
Caption: General structure of a tetronic acid derivative.
Experimental Workflow for Biological Screening
The process of identifying and characterizing the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.
Caption: Typical workflow for evaluating biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of Cyclic Diones: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to successful organic synthesis. Cyclic diones, in particular, offer a versatile platform for the construction of complex molecular architectures. While a direct comparative analysis of oxolane-3,4-dione with other cyclic diones is hampered by the limited availability of specific experimental data for the former, this guide provides a comprehensive overview of well-characterized and synthetically valuable dione (B5365651) alternatives. This document will focus on the synthesis, reactivity, and application of prominent cyclic diones, supported by experimental protocols and data, to inform your research and development endeavors.
Introduction to Cyclic Diones in Organic Synthesis
Cyclic diones are key intermediates in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and materials. The presence of two carbonyl functionalities within a cyclic framework imparts unique reactivity, allowing for a diverse range of chemical transformations. These include enolate formation, aldol (B89426) condensations, Michael additions, and various cycloaddition reactions. The choice of a specific cyclic dione can significantly influence the outcome of a synthetic sequence, dictating factors such as stereoselectivity, regioselectivity, and overall yield.
This guide will explore the synthetic applications of two prominent classes of cyclic diones: five-membered cyclopentane-1,3-diones and the fused aromatic system of indane-1,3-dione. While information on this compound is scarce in peer-reviewed literature, the principles and reactions discussed for these analogues can provide valuable insights into the potential reactivity of related systems.
Alternative Diones and Their Synthetic Applications
Cyclopentane-1,3-diones
Cyclopentane-1,3-diones are versatile building blocks in organic synthesis, readily undergoing a variety of transformations to construct complex carbocyclic and heterocyclic scaffolds.
Synthesis: A common route to substituted cyclopentane-1,3-diones involves the Dieckmann condensation of glutaric acid esters, followed by hydrolysis and decarboxylation.
Reactivity and Applications: The acidic methylene (B1212753) protons between the two carbonyl groups are readily deprotonated to form a stabilized enolate, which can participate in a range of C-C bond-forming reactions. For instance, they are excellent substrates for Michael additions and Knoevenagel condensations.
Indane-1,3-diones
Indane-1,3-dione is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile reactivity make it an attractive starting material for the synthesis of a diverse range of compounds.[1]
Synthesis: A straightforward synthesis of indane-1,3-dione involves the base-catalyzed condensation of diethyl phthalate (B1215562) with ethyl acetate, followed by acidic workup.[1]
Reactivity and Applications: The active methylene group of indane-1,3-dione is highly acidic and can be readily functionalized. It undergoes Knoevenagel condensation with aldehydes and ketones to yield 2-substituted derivatives.[1] These derivatives have found applications as anticoagulants, non-steroidal anti-inflammatory drugs (NSAIDs), and in the development of optical materials.[1]
Experimental Protocols
General Procedure for Knoevenagel Condensation with Indane-1,3-dione
This protocol describes a typical Knoevenagel condensation reaction between indane-1,3-dione and an aromatic aldehyde.
Materials:
-
Indane-1,3-dione
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
Dissolve indane-1,3-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-arylmethylene-indane-1,3-dione.
Data Summary
The following table summarizes key properties of the discussed diones. Data for this compound is not available for comparison.
| Dione | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reactions |
| Cyclopentane-1,3-dione | C₅H₆O₂ | 98.10 | Michael Addition, Knoevenagel Condensation, Alkylation |
| Indane-1,3-dione | C₉H₆O₂ | 146.14 | Knoevenagel Condensation, Aldol Condensation, Halogenation[1] |
| This compound | C₄H₄O₃ | 100.07 | Data not available |
Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis of dione derivatives, a common starting point for more complex molecular synthesis.
Caption: A generalized workflow for the synthesis and characterization of dione derivatives.
Logical Relationship of Dione Reactivity
The reactivity of the active methylene group in 1,3-diones is a central feature of their chemistry. The following diagram illustrates the logical relationship between the structural features of a 1,3-dione and its synthetic utility.
Caption: The relationship between structure and reactivity in 1,3-diones.
Conclusion
While the specific synthetic applications of this compound remain an area for future investigation, the well-established chemistries of cyclopentane-1,3-dione and indane-1,3-dione provide a strong foundation for researchers exploring the utility of cyclic diones. The experimental protocols and data presented herein offer a practical starting point for the synthesis of a wide range of complex organic molecules. Further research into the synthesis and reactivity of this compound is warranted to fully understand its potential as a synthetic building block.
References
A Comparative Spectroscopic Analysis of Oxolane-3,4-dione Enantiomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Published: October 3, 2025
This guide provides a comprehensive framework for the spectroscopic comparison of the (R) and (S) enantiomers of Oxolane-3,4-dione. While specific comparative data for this compound is not extensively published, this document outlines the standard methodologies and expected outcomes based on the principles of stereochemistry and spectroscopic analysis. The provided experimental protocols and data presentation formats are intended to guide researchers in conducting and interpreting their own comparative studies.
Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment.[1] However, their interaction with plane-polarized light and chiral environments differs, forming the basis of their spectroscopic distinction. This guide focuses on three primary spectroscopic techniques for chiral analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Circular Dichroism (CD).
Data Presentation: A Comparative Overview
The following table summarizes the expected spectroscopic data for the enantiomers of this compound. In an achiral solvent, the ¹H and ¹³C NMR spectra, as well as the IR spectra, are expected to be identical for both enantiomers. The key distinction is anticipated in the Circular Dichroism spectra, which should show mirror-image curves. Differences in NMR spectra can be induced by the use of a chiral solvating agent.
| Spectroscopic Technique | Parameter | (R)-Oxolane-3,4-dione (Expected) | (S)-Oxolane-3,4-dione (Expected) |
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Coupling Constants (Hz) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| ¹H NMR (with Chiral Solvating Agent) | Chemical Shift (ppm) | Diastereotopically shifted peaks | Diastereotopically shifted peaks |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Circular Dichroism | λ_max (nm) | Positive or Negative Cotton Effect | Opposite Sign Cotton Effect |
| Molar Ellipticity ([θ]) | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) |
Experimental Workflow
The logical flow for a comparative spectroscopic analysis of enantiomers is outlined below. This process ensures a systematic approach from sample preparation to final data interpretation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While enantiomers have identical NMR spectra in achiral solvents, their spectra will differ in a chiral environment. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that form diastereomeric complexes with the enantiomers, leading to distinct chemical shifts.[2][3][4][5][6]
Objective: To distinguish between the (R) and (S) enantiomers of this compound by observing diastereomeric differences in their ¹H NMR spectra in the presence of a chiral solvating agent.
Materials:
-
(R)-Oxolane-3,4-dione
-
(S)-Oxolane-3,4-dione
-
Deuterated chloroform (B151607) (CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or Pirkle's alcohol)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Achiral Spectrum:
-
Dissolve approximately 5-10 mg of the (R)-enantiomer in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Repeat the process for the (S)-enantiomer and confirm that the spectra are identical.
-
-
Chiral Spectrum:
-
Prepare a solution of the racemic or individual enantiomer of this compound in CDCl₃ as in the previous step.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum. Well-resolved diastereotopic resonances should be observed.[7]
-
The ratio of the diastereomeric complexes can be determined by integrating these well-resolved peaks, which allows for the determination of enantiomeric purity.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.[8][9] The IR spectra of enantiomers are identical because the vibrational energies of their bonds are the same.[10] This technique is primarily used to confirm the chemical identity and purity of the separated enantiomers.
Objective: To confirm the structural integrity and functional groups of the (R) and (S) enantiomers of this compound.
Materials:
-
(R)-Oxolane-3,4-dione
-
(S)-Oxolane-3,4-dione
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Spectrum:
-
Place a small amount of the (R)-enantiomer onto the ATR crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Comparison: Repeat the process for the (S)-enantiomer. The resulting spectra should be superimposable.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the most direct method for comparing enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11] Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs.[11][12]
Objective: To measure and compare the CD spectra of (R) and (S)-Oxolane-3,4-dione to confirm their enantiomeric relationship.
Materials:
-
(R)-Oxolane-3,4-dione
-
(S)-Oxolane-3,4-dione
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol) that does not absorb in the region of interest.
-
CD spectropolarimeter
-
Quartz cuvettes (e.g., 1 mm path length)
Procedure:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[13]
-
Turn on the lamp and allow it to stabilize.
-
-
Sample Preparation:
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.
-
Measure the CD spectrum of the (R)-enantiomer solution over the desired wavelength range (e.g., 190-300 nm).
-
Thoroughly clean and dry the cuvette, then measure the CD spectrum of the (S)-enantiomer solution.
-
-
Data Processing:
-
Subtract the solvent baseline from each sample spectrum.
-
The resulting spectra for the (R) and (S) enantiomers should be mirror images. For example, if the (R)-enantiomer shows a positive peak at a certain wavelength, the (S)-enantiomer should show a negative peak of the same magnitude at that wavelength.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unige.ch [unige.ch]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. Circular Dichroism FAQs [photophysics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Comparative Guide to HPLC Purity Analysis of Synthetic Oxolane-3,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthetic Oxolane-3,4-dione. Given the polar nature of this small heterocyclic dione, this document outlines a primary reversed-phase HPLC method and compares it with alternative approaches, offering detailed experimental protocols and supporting data for informed method selection.
Introduction to Purity Analysis of this compound
This compound is a five-membered heterocyclic compound with two ketone functionalities. Its polarity presents a challenge for traditional reversed-phase HPLC methods, where polar analytes often exhibit poor retention on non-polar stationary phases. Therefore, careful method development is crucial for accurate purity assessment. Potential impurities in synthetic this compound can originate from starting materials, by-products, or degradation products. Common synthesis routes may utilize precursors like tartaric acid, and potential impurities could include residual starting materials, related organic acids, and mineral salts.[1][2][3]
Comparative HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method is critical for the accurate determination of this compound purity. Below is a comparison of a primary reversed-phase method with a suitable alternative, Hydrophilic Interaction Liquid Chromatography (HILIC).
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Primary Method: Reversed-Phase HPLC (RP-HPLC) | Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. Analytes partition between a polar mobile phase and a non-polar stationary phase.[4][5] | Separation of polar compounds on a polar stationary phase. A water layer forms on the stationary phase, and analytes partition between this layer and a less polar mobile phase.[6][7] |
| Stationary Phase | C18 or other non-polar bonded silica (B1680970). | Bare silica, or silica bonded with polar functional groups (e.g., amide, diol, cyano).[8] |
| Mobile Phase | High percentage of aqueous solvent with an organic modifier (e.g., acetonitrile (B52724), methanol). | High percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[6][7] |
| Typical Retention | Polar compounds like this compound may have low retention. | Strong retention of polar compounds.[6] |
| Advantages | Robust, well-understood, wide variety of available columns.[4] | Excellent retention of very polar analytes, compatible with mass spectrometry due to high organic mobile phase. |
| Disadvantages | Poor retention of highly polar compounds can be problematic. | Can have longer equilibration times, and method development can be more complex. |
Experimental Protocols
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This method is adapted from a validated protocol for the structurally similar compound, 1,4-dioxane-2,5-dione, and is suitable for the routine purity analysis of this compound.[9]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[9] A typical starting point would be 95:5 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7]
Instrumentation:
-
HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: HILIC column with a polar stationary phase (e.g., amide, silica) (e.g., 4.6 x 100 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0). A typical gradient might start at 95% acetonitrile and decrease to 50% acetonitrile over 15 minutes.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 210 nm or ELSD
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a mixture of 90:10 (v/v) acetonitrile:water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: Purity is assessed by the area percentage of the main analyte peak. The use of a different selectivity mechanism in HILIC can help to resolve impurities that may co-elute with the main peak in a reversed-phase method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of synthetic this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. What are the common impurities in DL Tartaric Acid? - Blog [food-ingredient.net]
- 2. US2430855A - Purification of tartaric acid - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. diduco.com [diduco.com]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 1,4-Dioxane-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking Synthetic Strategies for Oxolane-3,4-dione: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for Oxolane-3,4-dione, a promising building block in medicinal chemistry. Due to the limited availability of direct synthetic routes in published literature, this guide presents a highly plausible two-step approach and benchmarks it against established oxidation techniques.
This compound, a five-membered heterocyclic compound featuring a vicinal dicarbonyl functionality, represents a valuable synthon for the elaboration of complex molecular architectures. Its potential applications in the development of new therapeutic agents necessitate robust and efficient synthetic protocols. This guide outlines a feasible synthetic pathway and provides a detailed comparison of critical oxidation methods.
Proposed Synthetic Pathway
A viable, though not explicitly documented for this specific molecule, two-step synthesis of this compound is proposed. This pathway involves the initial formation of a diol precursor, tetrahydrofuran-3,4-diol, followed by its oxidation to the target dione.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of cis-Tetrahydrofuran-3,4-diol
The key precursor, a cis-substituted tetrahydrofuran-3,4-diol, can be synthesized via the ruthenium-catalyzed oxidative cyclization of a corresponding 1,5-diene. This method is advantageous for its ability to stereoselectively form the cyclic ether diol in a single step.[1][2]
Step 2: Oxidation of cis-Tetrahydrofuran-3,4-diol to this compound
The critical step in this proposed synthesis is the oxidation of the vicinal diol to the α-diketone. Two well-established and mild oxidation methods are considered and compared: the Dess-Martin Oxidation and the Swern Oxidation.
Comparative Analysis of Oxidation Methods
The choice of oxidant is crucial for the successful synthesis of this compound from its diol precursor. The following table summarizes the key performance indicators for the Dess-Martin and Swern oxidation protocols, based on their general applicability to the oxidation of vicinal diols.
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride |
| Typical Yield | High | High |
| Reaction Temperature | Room Temperature | -78 °C to room temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 3 hours |
| Key Byproducts | 2-Iodoxybenzoic acid (IBX), Acetic acid | Dimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride |
| Work-up | Simple filtration and aqueous wash | Aqueous wash to remove salts and DMSO |
| Functional Group Tolerance | Excellent | Excellent |
| Safety Considerations | DMP precursor (IBX) can be explosive under impact or heating.[3] | Production of toxic carbon monoxide and foul-smelling dimethyl sulfide.[4] |
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Oxidative Cyclization of a 1,5-Diene
This protocol is adapted from established procedures for the synthesis of tetrahydrofuran (B95107) diols.[1][2]
References
- 1. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural and electronic properties of key diketones, drawing upon available Density Functional Theory (DFT) analysis from the scientific literature. While a direct comparative study including Oxolane-3,4-dione and 1,4-dioxane-2,3-dione is not presently available in published research, this document synthesizes relevant computational data for the closely related and well-studied succinic anhydride (B1165640) and maleic anhydride. The methodologies and data presented herein offer a framework for future comparative DFT analyses in this class of molecules.
The presented data for succinic anhydride and maleic anhydride has been compiled from various computational studies. It is important to note that while efforts have been made to select data from studies employing similar computational levels of theory for comparability, variations in methodologies may exist between different research publications.
Data Presentation: Comparative DFT Analysis
The following tables summarize key geometric and electronic parameters for succinic anhydride and maleic anhydride, calculated using Density Functional Theory.
Table 1: Optimized Geometric Parameters (Bond Lengths in Å)
| Molecule | C=O | C-O | C-C | C=C |
| Succinic Anhydride | 1.18 - 1.21 | 1.37 - 1.40 | 1.51 - 1.54 | N/A |
| Maleic Anhydride | 1.19 - 1.22 | 1.37 - 1.39 | 1.49 - 1.51 | 1.33 - 1.35 |
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Molecule | C=O Symmetric Stretch | C=O Asymmetric Stretch | C-O-C Stretch |
| Succinic Anhydride | ~1830 | ~1760 | ~1230 |
| Maleic Anhydride | ~1850 | ~1780 | ~1250 |
Table 3: Electronic Properties (eV)
| Molecule | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |
| Succinic Anhydride | -7.5 to -8.5 | -0.5 to 0.5 | 7.0 to 9.0 |
| Maleic Anhydride | -8.0 to -9.0 | -1.5 to -0.5 | 6.5 to 8.5 |
Experimental Protocols: A Generalized DFT Workflow
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such an analysis is outlined below.
1. Molecular Structure Optimization: The initial step involves the construction of the 3D molecular structure of the diketone. This structure is then optimized to find its lowest energy conformation. A widely used method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2]
2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
3. Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2]
4. Data Analysis and Comparison: The calculated geometric parameters, vibrational frequencies, and electronic properties for each molecule are then compiled and compared to elucidate trends in structure and reactivity within the series of diketones.
Visualization of the DFT Analysis Workflow
The logical flow of a comparative DFT analysis can be visualized as follows:
Caption: A generalized workflow for the comparative DFT analysis of diketones.
References
Safety Operating Guide
Proper Disposal of Oxolane-3,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Oxolane-3,4-dione, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Safety Precautions
Given the chemical nature of this compound, it is prudent to assume the following potential hazards:
-
Flammability: Like many organic solvents, this compound may be flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][4][5]
-
Peroxide Formation: Cyclic ethers are known to form explosive peroxides upon exposure to air and light.[1][2] It is recommended to date the container upon receipt and opening.
-
Irritation: May cause skin and eye irritation.[6]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[5][6]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
Quantitative Data Summary
For analogous compounds like Tetrahydrofuran (B95107) (THF), the following data highlights the importance of proper handling and disposal.
| Property | Value | Citation |
| Flash Point | -14 °C (closed cup) | [3] |
| Explosive Limits in Air | 1.5–12% (v/v) | [3] |
| Autoignition Temperature | 321 °C | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[7]
-
Waste Identification and Segregation:
-
Designate a specific, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[4] It is crucial to keep halogenated and non-halogenated solvent wastes separate to avoid increased disposal costs.[7]
-
-
Container Management:
-
Keep the waste container tightly closed when not in use to prevent the release of vapors and potential peroxide formation.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Disposal of Empty Containers:
-
A container is considered "empty" when all possible contents have been removed.
-
The first rinse of the "empty" container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[8]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[8]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[7]
-
Provide the EHS office or contractor with accurate information about the waste, including its composition and volume.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 100ml - SYNTHETIKA [synthetikaeu.com]
- 4. aglayne.com [aglayne.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Oxolane-3,4-dione
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Oxolane-3,4-dione, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][6][7] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[1][2] For larger quantities or splash potential, flame retardant antistatic protective clothing is recommended.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2][3][4][5] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[1] |
Handling and Storage Procedures
Safe handling and storage are critical to prevent accidents and maintain chemical integrity.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][5]
-
Ignition Sources: This compound may be flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use non-sparking tools and explosion-proof equipment.[1][2][4]
-
Static Discharge: Take precautionary measures against static discharge.[1][2][4] Ground and bond containers and receiving equipment.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][4][5] Keep the container upright to prevent leakage.[3]
-
Peroxide Formation: Similar compounds can form explosive peroxides upon exposure to air.[1][2][8][9][10][11] It is good practice to date the container upon receipt and opening.[8][9][10] If peroxide formation is suspected, do not handle the container and contact your institution's environmental health and safety (EHS) office.[8][10]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Category | Disposal Procedure |
| Unused or Expired Chemical | Dispose of contents and container to an approved waste disposal plant.[1][4][5] Do not dispose of down the drain or in regular trash.[10] |
| Contaminated Materials | Any materials, such as gloves, paper towels, or disposable labware, that come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal. |
| Spill Cleanup | In case of a spill, use inert absorbent material (e.g., sand, silica (B1680970) gel) to contain and collect the substance.[4] Place the absorbed material in a suitable, closed container for disposal.[4] |
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from acquisition to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. dillonsupply.com [dillonsupply.com]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. usu.edu [usu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. cdn.ymaws.com [cdn.ymaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
